Aniline Mustard
Description
Alkylating anti-neoplastic agent.
See also: Melphalan (related); Chlorambucil (related); Mechlorethamine (related) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSJKFFLIXTTAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203820 | |
| Record name | Aniline mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553-27-5 | |
| Record name | Aniline mustard | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline mustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Bis(2-chloroethyl)aniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-BIS(2-CHLOROETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUJ6745Z9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aniline Mustard's Mechanism of Action on DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms through which aniline mustard, a class of bifunctional alkylating agents, exerts its cytotoxic effects by targeting cellular DNA. It covers the chemical basis of DNA alkylation, the spectrum of resulting DNA lesions, cellular response pathways, and key experimental methodologies for studying these interactions.
Core Mechanism of Action: DNA Alkylation
Aniline mustards are nitrogen mustard compounds characterized by a p-N,N-bis-(2-chloroethyl)aminophenyl group. Their biological activity stems from their ability to form highly reactive, electrophilic intermediates that covalently modify DNA.[1]
Formation of the Aziridinium Ion
The mechanism is initiated by an intramolecular cyclization reaction. One of the 2-chloroethyl side chains displaces its chloride ion to form a strained, three-membered aziridinium (ethylene iminium) ring. This cation is a potent electrophile. The rate of this activation step is influenced by the electronic properties of the aniline ring's substituents.
Nucleophilic Attack by DNA
The positively charged aziridinium ion is susceptible to attack by nucleophilic sites on the DNA bases. The most common targets are the N7 position of guanine, located in the major groove, and the N1 and N3 positions of adenine, primarily in the minor groove.[2][3][4] This reaction results in a stable, covalent bond between the mustard and the DNA base, forming a monofunctional adduct.
Formation of DNA Cross-links
After the formation of the initial monoadduct, the second 2-chloroethyl arm can undergo a similar cyclization to form another aziridinium ion. This second reactive intermediate can then alkylate a second nucleophilic site on DNA. This can result in two main types of highly cytotoxic bifunctional lesions:
-
Interstrand Cross-links (ICLs): The mustard bridges two different strands of the DNA double helix, most commonly between two guanine bases.[5] ICLs are particularly cytotoxic as they physically prevent the strand separation required for DNA replication and transcription.[5][6]
-
Intrastrand Cross-links: The mustard links two bases on the same DNA strand, such as two adjacent guanines or a guanine and an adenine.[7]
The overall process disrupts DNA integrity, blocks the progression of polymerases, and triggers cellular damage response pathways.[5][8]
Cellular Response to DNA Damage
The formation of this compound-DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[9][10][11]
DDR Signaling Cascade
The DDR is initiated by sensor proteins that recognize the structural distortions in DNA caused by the adducts. Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) are activated.[9][10][12] These kinases then phosphorylate a cascade of downstream transducer and effector proteins, including the tumor suppressor p53 and the histone variant H2AX (forming γ-H2AX), which serves as a beacon for DNA repair machinery.[11]
Activation of the DDR leads to several critical outcomes:
-
Cell Cycle Arrest: Checkpoints are activated to halt cell cycle progression, providing time for DNA repair before the damage is permanently fixed during replication or mitosis.[6]
-
Recruitment of Repair Proteins: A host of DNA repair factors are recruited to the damage sites.
-
Apoptosis: If the DNA damage is too severe to be repaired, the DDR can trigger programmed cell death (apoptosis) to eliminate the compromised cell.[9]
DNA Repair Pathways
Cells employ several DNA repair pathways to remove mustard-induced lesions:[9]
-
Base Excision Repair (BER): Primarily responsible for repairing monofunctional adducts.
-
Nucleotide Excision Repair (NER): Removes bulky adducts that distort the DNA helix.
-
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are critical for repairing the highly toxic interstrand cross-links, which often involve the creation of double-strand breaks during the repair process.[6][9] Studies indicate that HR is a key pathway for cellular survival following treatment with nitrogen mustards.[6]
Quantitative Data Presentation
The biological activity of aniline mustards can be quantified by their cytotoxicity against cancer cell lines (IC50 values) and the yield of specific DNA adducts.
Table 1: In Vitro Cytotoxicity (IC50) of Aniline Mustards
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | CHO-AA8 | Microassay | 10.5 µM | [1] |
| This compound | UV4 (repair deficient) | Microassay | 0.33 µM | [1] |
| Melphalan (L-PAM) | LS174T | SRB / MTT | More potent than Chlorambucil | [3] |
| Chlorambucil (CHL) | LS174T | SRB / MTT | Intermediate potency | [3] |
| 4-[bis(2-chloroethyl)amino] benzoic acid | LS174T | SRB / MTT | Least potent of the three | [3] |
| Indole-based N-Mustard (T1089) | A549 (Human Lung Carcinoma) | MTT | 33.4 ± 1.3 µM | [13] |
| Cyclophosphamide (Reference) | A549 (Human Lung Carcinoma) | MTT | 4.2 ± 0.3 mM | [13] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: DNA Adduct Formation Yield
| This compound Derivative | DNA Source | Major Adduct Type | Yield | Reference |
| 9-Anilinoacridine Mustard (Type A) | Calf Thymus | Guanine N7 | 55% | [12] |
| 9-Anilinoacridine Mustard (Type B) | Calf Thymus | Adenine N3 | 57% | [12] |
| 9-Anilinoacridine Mustard (Type B) | Calf Thymus | Guanine N7 | 20% | [12] |
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for measuring cell reproductive death after treatment with cytotoxic agents.[14] It assesses the ability of a single cell to proliferate and form a colony.[6]
Methodology:
-
Cell Seeding: Culture cells to ~90% confluency. Prepare a single-cell suspension using trypsin. Count the cells and seed a predetermined number (e.g., 200-1000 cells, depending on cell line and expected toxicity) into 6-well plates or petri dishes. Allow cells to attach for several hours.[5][15]
-
Treatment: Expose the attached cells to a range of concentrations of the this compound compound for a defined period (e.g., 24 hours). Include an untreated control group.[5]
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow colony formation.[15]
-
Fixation and Staining: Aspirate the medium and gently wash the colonies with saline. Fix the colonies using a solution such as 10% neutral buffered formalin for 15-30 minutes. Stain with a 0.01-0.5% crystal violet solution for 30-60 minutes.[15]
-
Colony Counting: Wash away excess stain with water and allow the plates to dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment group to generate a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchtweet.com [researchtweet.com]
- 3. The cytotoxicity, DNA crosslinking ability and DNA sequence selectivity of the aniline mustards melphalan, chlorambucil and 4-[bis(2-chloroethyl)amino] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Aniline Mustards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of aniline mustards, a class of bifunctional alkylating agents with significant applications in cancer chemotherapy. This document details the quantitative relationships between their chemical structure and cytotoxic effects, outlines key experimental protocols for their evaluation, and visualizes the underlying biological and experimental processes.
Core Structure-Activity Relationships
The cytotoxic activity of aniline mustards is intrinsically linked to their chemical structure, primarily governed by two key factors: the electronic properties of the substituents on the aniline ring and the lipophilicity of the molecule. These factors influence the reactivity of the mustard group, its ability to cross cell membranes, and its interaction with its primary biological target, DNA.
Electronic Effects
The nitrogen mustard moiety, N,N-bis(2-chloroethyl)aniline, is the pharmacophore responsible for the alkylating activity. The nucleophilicity of the nitrogen atom is crucial for the formation of the highly reactive aziridinium ion, which then alkylates DNA, primarily at the N7 position of guanine.
Electron-donating groups (EDGs) on the aromatic ring increase the electron density on the nitrogen atom, enhancing the rate of aziridinium ion formation and thus increasing the compound's reactivity and cytotoxicity. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the nitrogen, leading to slower aziridinium ion formation, reduced reactivity, and generally lower cytotoxicity. This relationship has been quantified in several Quantitative Structure-Activity Relationship (QSAR) studies.[1][2]
A classic QSAR equation for a series of aniline mustards against B-16 melanoma in mice is given by: log(1/C) = -2.06σ - 0.15π - 0.13π² + 4.13 [1]
Where:
-
C is the molar concentration required for a standard biological response.
-
σ is the Hammett constant, representing the electronic effect of the substituent.
-
π is the hydrophobic constant of the substituent.
The negative coefficient for σ (-2.06) quantitatively demonstrates that electron-withdrawing substituents (positive σ values) decrease the antitumor activity.[1]
Lipophilicity and Pharmacokinetics
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or the hydrophobic constant (π), plays a critical role in the transport of aniline mustards across cellular membranes to reach their intracellular target. QSAR studies have revealed that there is an optimal range of lipophilicity for antitumor activity.[1][2] For solid tumors, such as Walker 256 carcinoma, a higher lipophilicity appears to be required compared to leukemias.[2] This suggests that the drug's ability to penetrate solid tumor tissue is a significant factor in its efficacy. The parabolic relationship with the π term in the QSAR equation indicates that either too low or too high lipophilicity can be detrimental to the biological activity.[1]
Quantitative Data on Aniline Mustard Derivatives
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: Cytotoxicity of 9-Anilinoacridine-Aniline Mustard Conjugates against CCRF-CEM Cells
| Compound | Linker (Spacer) | Substituent Position | IC50 (nM) |
| 13 | O-Butyl (O-C4) | 4' | 1.3 |
| Taxol (Paclitaxel) | - | - | 1.1 |
Data extracted from a study on 9-anilinoacridines with an N-mustard pharmacophore. The study highlights that both the spacer length and substituent position significantly affect cytotoxicity.[3]
Table 2: Cytotoxicity of Melphalan, Chlorambucil, and BAM
| Compound | LS174T IC50 (µM) | K562 IC50 (µM) |
| Melphalan (L-PAM) | > CHL | > CHL |
| Chlorambucil (CHL) | > BAM | > BAM |
| 4-[bis(2-chloroethyl)amino] benzoic acid (BAM) | < CHL | < CHL |
This study compared the cytotoxicity and DNA crosslinking ability of three common aniline mustards, demonstrating that cytotoxicity correlates well with DNA interstrand crosslinking ability.[4]
Table 3: Cytotoxicity of this compound Glucuronide and its Metabolites against Walker Cells
| Compound | Relative Toxicity |
| This compound (AM) | ~80x more toxic than AMG |
| p-hydroxythis compound (HAM) | at least 800x more toxic than AM |
| This compound Glucuronide (AMG) | Baseline |
This research indicates that the glucuronide prodrug (AMG) is significantly less toxic than its active metabolites, highlighting a potential strategy for targeted drug delivery to tumors with high β-glucuronidase activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS
-
96-well cell culture plates
-
This compound compounds dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.
DNA Interstrand Crosslink Analysis (Alkaline Elution Assay)
Alkaline elution is a sensitive technique to measure DNA single-strand breaks and interstrand crosslinks induced by DNA-damaging agents. The rate at which DNA elutes through a filter under denaturing (alkaline) conditions is proportional to the number of strand breaks. Crosslinks retard this elution.
Materials:
-
Cell lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)
-
Eluting solution (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, 0.1% SDS, pH 12.1)
-
Polyvinyl chloride (PVC) filters (2 µm pore size)
-
Peristaltic pump
-
Fraction collector
-
DNA-binding fluorescent dye (e.g., Hoechst 33258)
-
Fluorometer
Procedure:
-
Cell Treatment and Labeling: Treat cells with the this compound compounds. The cellular DNA is typically pre-labeled by growing the cells in the presence of a radioactive precursor (e.g., [¹⁴C]thymidine) or can be quantified post-elution using a fluorescent dye.
-
Cell Lysis on Filter: After treatment, cells are harvested and loaded onto a PVC filter. The cells are then lysed by passing the lysis solution through the filter, leaving the nuclear DNA on the filter.
-
Alkaline Elution: The DNA is then eluted from the filter with the alkaline eluting solution at a slow, constant flow rate (e.g., 0.03-0.04 mL/min) using a peristaltic pump.
-
Fraction Collection: The eluate is collected in fractions over a period of several hours.
-
DNA Quantification: The amount of DNA in each fraction and the DNA remaining on the filter is quantified either by liquid scintillation counting (for radiolabeled DNA) or by a fluorometric assay using a DNA-binding dye.
-
Data Analysis: The rate of DNA elution is calculated. A decrease in the elution rate compared to a control treated with radiation alone (to introduce a known number of single-strand breaks) indicates the presence of DNA interstrand crosslinks.
Detection of Intracellular Reactive Oxygen Species (ROS)
Some aniline mustards can induce apoptosis through the generation of reactive oxygen species (ROS). Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
H2DCFDA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Cell Treatment: Treat cells with the this compound compound for the desired time.
-
Probe Loading: Wash the cells with PBS or HBSS. Incubate the cells with a working solution of H2DCFDA (e.g., 5-10 µM in PBS) for 15-30 minutes at 37°C in the dark.
-
Washing: Remove the H2DCFDA solution and wash the cells again with PBS or HBSS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microscope, flow cytometer (excitation ~488 nm, emission ~525 nm), or a fluorescence plate reader. An increase in fluorescence intensity compared to untreated control cells indicates an increase in intracellular ROS levels.
Visualizing Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in this compound research.
This compound Mechanism of Action: DNA Alkylation and Apoptosis Induction
Caption: Mechanism of action of aniline mustards.
Experimental Workflow for Cytotoxicity Assessment
References
- 1. Structure-activity relationship of aniline mustards acting against B-16 melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in antitumor aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Reactivity of Aniline Mustard
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aniline mustard, chemically known as N,N-bis(2-chloroethyl)aniline, is a bifunctional alkylating agent belonging to the nitrogen mustard family. Historically recognized for its vesicant properties and use in chemical warfare, it has also been a subject of interest in cancer research due to its cytotoxic activity. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its synthesis, physicochemical characteristics, and its interactions with biological macromolecules. Detailed experimental protocols and visual representations of its mechanisms of action are included to support researchers and drug development professionals in their understanding and utilization of this compound.
Chemical and Physical Properties
This compound is a crystalline solid at room temperature, with a color that can range from stout prisms to a yellowish-brown oily liquid depending on its purity and exposure to air and light.[1][2] It is sparingly soluble in water but readily dissolves in many organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | N,N-bis(2-chloroethyl)aniline | [3] |
| Synonyms | Benzenamine, N,N-bis(2-chloroethyl)-; Phenylbis(2-chloroethylamine) | [3] |
| CAS Number | 553-27-5 | [3][4] |
| Molecular Formula | C₁₀H₁₃Cl₂N | [3][4] |
| Molecular Weight | 218.12 g/mol | [3] |
| Melting Point | 45 °C | [5] |
| Boiling Point | 164 °C at 14 mmHg | [6] |
| Density | 1.19 g/cm³ | [5] |
| Solubility | Soluble in hot methanol, ethanol. Very slightly soluble in ether. | [6] |
| pKa | 4.35 ± 0.50 (Predicted) | [7] |
| LogP | 2.9 | [5] |
| Appearance | Stout prisms from methanol | [7] |
| LD50 (oral, rat) | 239 mg/kg | [5] |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of aniline with an excess of ethylene oxide to form N,N-bis(2-hydroxyethyl)aniline, followed by chlorination of the diol.
Experimental Protocol: Synthesis of N,N-bis(2-chloroethyl)aniline
Step 1: Synthesis of N,N-bis(2-hydroxyethyl)aniline
-
In a well-ventilated fume hood, a mixture of aniline and aqueous acetic acid is prepared and cooled to approximately 5°C.
-
Liquefied ethylene oxide is slowly added to the cooled mixture with constant stirring, while maintaining the temperature at about 5°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature.
-
The mixture is then neutralized with an aqueous sodium carbonate solution and extracted with chloroform. The chloroform layer, containing the N,N-bis(2-hydroxyethyl)aniline, is separated for the next step.[8]
Step 2: Chlorination of N,N-bis(2-hydroxyethyl)aniline
-
The chloroform solution containing N,N-bis(2-hydroxyethyl)aniline is reacted with a slight excess of a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, which is added incrementally with constant stirring.[8]
-
The reaction temperature is raised to approximately 50°C and refluxed until the chlorination of the hydroxyl groups is complete.
-
The reaction mixture is then carefully poured into ice water to quench any remaining chlorinating agent.
-
The chloroform layer is separated, washed until neutral, and the chloroform is removed by azeotropic distillation to yield N,N-bis(2-chloroethyl)aniline.[8]
Figure 1: Synthetic pathway for this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the presence of the two chloroethyl groups attached to the nitrogen atom. The lone pair of electrons on the nitrogen can participate in an intramolecular cyclization, displacing a chloride ion to form a highly reactive aziridinium ion intermediate. This electrophilic intermediate is then susceptible to attack by various nucleophiles.
Reaction with Nucleophiles
This compound reacts with a wide range of biological and chemical nucleophiles. The rate and extent of these reactions are influenced by the nucleophilicity of the attacking species and the electronic properties of the aniline ring.
-
DNA Alkylation: The primary mechanism of cytotoxicity for this compound is its ability to alkylate DNA. The aziridinium ion intermediate reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine and the N3 position of adenine.[9] As a bifunctional agent, this compound can react with two different nucleophilic sites, leading to the formation of intra-strand and inter-strand cross-links in the DNA. These cross-links disrupt DNA replication and transcription, ultimately triggering apoptosis.[10]
-
Reaction with Glutathione: Aniline mustards are known to conjugate with glutathione (GSH), a key intracellular antioxidant. This reaction, which can be non-enzymatic, involves the formation of mono- and bis-thioether conjugates.[11] The formation of these conjugates is a detoxification pathway, as it neutralizes the reactive aziridinium intermediate. The rate of this conjugation can influence the overall cytotoxicity of the mustard.
-
Hydrolysis: In aqueous environments, this compound can undergo hydrolysis, where water acts as the nucleophile attacking the aziridinium ion. The rate of hydrolysis is dependent on factors such as pH and temperature.[12] The hydrolysis products are generally less reactive and less toxic than the parent compound.
Figure 2: General reactivity of this compound.
Biological Activity and Mechanisms of Action
The biological activity of this compound is a consequence of its chemical reactivity, leading to a cascade of cellular events that ultimately result in cell death.
DNA Damage and Cell Cycle Arrest
The formation of DNA adducts and cross-links by this compound triggers the DNA damage response (DDR) pathway. This leads to the activation of sensor proteins such as ATM and ATR, which in turn phosphorylate downstream targets including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, allowing time for DNA repair, or, if the damage is too extensive, initiate apoptosis.
Mitochondrial Dysfunction and Oxidative Stress
Recent studies have revealed a secondary mechanism of action for some this compound derivatives, involving the targeting of mitochondria. These compounds can inhibit Complex I of the electron transport chain, leading to a disruption of mitochondrial respiration and a decrease in ATP production.[13] This inhibition also results in the increased production of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.[13]
Signaling Pathways
The cellular stress induced by this compound, through both DNA damage and mitochondrial dysfunction, activates various signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and ERK1/2, is a key player in regulating the cellular response to such stressors, influencing processes like apoptosis and inflammation.
Figure 3: this compound's mechanisms of action.
Key Experimental Protocols
This section provides an overview of key experimental methodologies for studying the activity of this compound.
DNA Alkylation Assay: Maxam-Gilbert Sequencing
The Maxam-Gilbert sequencing method can be adapted to map the specific sites of DNA alkylation by this compound.
Protocol Outline:
-
DNA Labeling: A specific DNA fragment is radioactively labeled at one 5' end.
-
Chemical Treatment: The labeled DNA is incubated with this compound under conditions that allow for alkylation to occur.
-
Base-Specific Cleavage: The alkylated DNA is then subjected to a series of chemical reactions that cleave the DNA backbone at or near the modified bases. For example, treatment with piperidine can cleave the DNA at alkylated guanine residues.
-
Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled fragments. The pattern of bands reveals the positions of the alkylated bases.[6]
Figure 4: Maxam-Gilbert sequencing workflow.
Measurement of Mitochondrial Oxygen Consumption
The effect of this compound on mitochondrial respiration can be assessed by measuring the rate of oxygen consumption using a Clark-type electrode or a Seahorse XF Analyzer.
Protocol Outline:
-
Mitochondria Isolation: Mitochondria are isolated from cultured cells or tissue samples by differential centrifugation.
-
Respirometry: The isolated mitochondria are placed in a sealed, temperature-controlled chamber containing a respiration buffer and a Clark-type oxygen electrode.
-
Substrate Addition: Respiratory substrates (e.g., pyruvate, malate, succinate) are added to initiate electron transport.
-
This compound Treatment: this compound is added to the chamber, and the rate of oxygen consumption is monitored in real-time. A decrease in the rate of oxygen consumption indicates inhibition of the electron transport chain.
-
Inhibitor Controls: Known inhibitors of the electron transport chain (e.g., rotenone for Complex I, antimycin A for Complex III) are used as controls.
Intracellular ROS Detection: DCFDA Assay
The production of intracellular ROS following treatment with this compound can be quantified using the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay.
Protocol Outline:
-
Cell Culture: Adherent or suspension cells are cultured in appropriate media.
-
DCFDA Loading: Cells are incubated with DCFDA, which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe intracellularly.
-
This compound Treatment: The DCFDA-loaded cells are then treated with this compound for a specified period.
-
ROS-Mediated Oxidation: Intracellular ROS oxidize the non-fluorescent probe to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence is indicative of increased ROS production.[8][14]
Figure 5: DCFDA assay workflow for ROS detection.
Conclusion
This compound remains a compound of significant interest due to its potent cytotoxic effects, which are mediated through a dual mechanism of action involving both DNA alkylation and mitochondrial dysfunction. This technical guide has provided a detailed overview of its chemical properties, synthesis, reactivity, and biological activities. The inclusion of detailed experimental protocols and visual diagrams aims to equip researchers and drug development professionals with the necessary information to further investigate and potentially exploit the therapeutic potential of this compound and its derivatives. A thorough understanding of its chemical behavior and biological interactions is crucial for the rational design of novel anticancer agents with improved efficacy and reduced toxicity.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Bis(2-chloroethyl)amine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound | C10H13Cl2N | CID 11108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline - Google Patents [patents.google.com]
- 6. Maxam–Gilbert sequencing - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Differences in sequence selectivity of DNA alkylation by isomeric intercalating aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of the conjugation of aniline mustards with glutathione and thiosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of hydrolysis in vitro of nornitrogen mustard, a metabolite of phosphoramide mustard and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. doc.abcam.com [doc.abcam.com]
Aniline Mustard: A Potent In Vitro DNA Cross-Linking Agent
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
Aniline mustard, a class of nitrogen mustard compounds, functions as a potent bifunctional alkylating agent, inducing cytotoxicity primarily through the formation of covalent cross-links with cellular DNA.[1][2] This ability to damage DNA has made it a subject of interest in cancer research.[3][4] Unlike monofunctional alkylating agents, which form single adducts, this compound's two reactive chloroethyl groups allow it to form both intrastrand and interstrand cross-links (ICLs) in the DNA double helix.[1] These ICLs are particularly cytotoxic as they block essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][5]
The core structure of this compound consists of a phenyl ring with a bis(2-chloroethyl)amine moiety.[3][6][7] Various analogues have been synthesized to enhance DNA targeting and cross-linking efficiency.[8][9][10][11][12] Some of these derivatives are designed to bind specifically to the minor groove of DNA, particularly at AT-rich sequences, before alkylating adenine or guanine bases.[8] The efficiency of DNA cross-linking and the resulting cytotoxicity can be significantly higher than that of classical alkylating agents like melphalan and chlorambucil.[8][13]
This technical guide provides a comprehensive overview of this compound as a DNA cross-linking agent in vitro, summarizing key quantitative data, detailing experimental protocols for the detection of DNA cross-links, and illustrating the underlying molecular mechanisms and experimental workflows.
Chemical Properties and Structure
This compound, chemically known as N,N-bis(2-chloroethyl)aniline, is a well-characterized alkylating agent.[3][6] Its structure allows for the formation of a highly reactive aziridinium ion, which then electrophilically attacks nucleophilic sites on DNA bases.
| Property | Value | Reference |
| Chemical Name | N,N-bis(2-chloroethyl)aniline | [3][6] |
| Synonyms | Phenylbis[2-chloroethylamine]; β,β'-dichlorodiethylaniline | [3][7] |
| CAS Number | 553-27-5 | [3][6] |
| Molecular Formula | C₁₀H₁₃Cl₂N | [3][6][7] |
| Molecular Weight | 218.12 g/mol | [3][6] |
Mechanism of DNA Cross-Linking
The process of DNA cross-linking by this compound involves a two-step mechanism. First, one of the chloroethyl groups undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with a nucleophilic site on a DNA base, most commonly the N7 position of guanine or the N3 position of adenine, forming a monoadduct.[1][8][9] Subsequently, the second chloroethyl group can form another aziridinium ion and react with a second base on the same or opposite DNA strand, resulting in an intrastrand or interstrand cross-link, respectively.[1]
Caption: Mechanism of DNA cross-linking by this compound.
In Vitro Efficacy and Cytotoxicity
Studies have demonstrated the significant in vitro activity of this compound and its derivatives against various cancer cell lines. The cytotoxicity is closely correlated with their ability to form DNA interstrand cross-links.
| Compound Type | Target Cell Line(s) | Key Findings | Reference |
| 4-anilinoquinoline aniline mustards | Human colonic adenocarcinoma (LS174T), Leukaemic (K562) | 60- to 100-fold more effective at interstrand cross-linking than melphalan. Cytotoxicity correlates with cross-linking ability. | [8][13] |
| Amsacrine-linked aniline mustards | CHO cells | More cytotoxic than untargeted mustards; toxicity is due to DNA cross-links. | [9][14] |
| 4-anilinoquinoline-linked aniline mustards | P388 leukemia | More cytotoxic than the parent aniline mustards. Mechanism varies with mustard reactivity (cross-linking vs. monoadduct formation). | [12] |
| This compound analogue (11β) | HeLa cells | Induces apoptosis and oxidative stress, targeting mitochondria in addition to forming DNA adducts. | [15] |
Experimental Protocols
The detection and quantification of DNA cross-links induced by this compound are crucial for evaluating its efficacy. The modified comet assay is a sensitive method for detecting interstrand cross-links in individual cells.
Modified Alkaline Comet Assay for Detection of Interstrand Cross-Links
This protocol is adapted from established methods for detecting ICLs.[16][17][18][19][20]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, K562) at an appropriate density and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for a defined period (e.g., 2-24 hours). Include a negative control (vehicle-treated) and a positive control (e.g., a known cross-linking agent like cisplatin).
2. Cell Harvesting and Embedding:
-
Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
3. Lysis:
-
Carefully remove the coverslips and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use).
-
Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
4. Irradiation (to introduce random strand breaks):
-
To distinguish ICLs, a defined level of random DNA strand breaks must be introduced.
-
Wash the slides with PBS and expose them to a calibrated source of X-rays (e.g., 5 Gy) or UV light on ice. This step is crucial as the ICLs will retard the migration of the fragmented DNA.
5. Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13).
-
Let the DNA unwind for 20-40 minutes.
-
Apply a voltage of ~25 V and adjust the current to ~300 mA. Perform electrophoresis for 20-30 minutes at 4°C.
6. Neutralization and Staining:
-
Gently remove the slides from the tank and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a fluorescent dye (e.g., SYBR Green, ethidium bromide) to each slide.
7. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to quantify the extent of DNA migration (e.g., tail moment, % DNA in the tail). A decrease in DNA migration in the this compound-treated, irradiated cells compared to the irradiated-only control indicates the presence of interstrand cross-links.
Caption: Experimental workflow for the modified comet assay.
DNA Damage Response Signaling
The formation of this compound-induced DNA adducts and cross-links triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[5] This response aims to repair the damage, but if the damage is too extensive, it can lead to the activation of apoptotic pathways.
Key sensor proteins, such as the MRN complex (MRE11-RAD50-NBS1) and the Ku70/Ku80 heterodimer, recognize the DNA lesions.[5][21] This recognition activates apical kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and DNA-PKcs (DNA-dependent Protein Kinase, catalytic subunit).[5] These kinases then phosphorylate a multitude of downstream effector proteins, including the histone variant H2AX (forming γH2AX) and the tumor suppressor p53.[5] These events orchestrate cell cycle arrest, recruit DNA repair machinery, and can ultimately determine the cell's fate.
Caption: DNA damage response signaling pathway.
Conclusion
This compound and its derivatives are highly effective DNA cross-linking agents in vitro, exhibiting potent cytotoxic effects against cancer cells. Their mechanism of action, involving the formation of covalent bonds with DNA, leads to the activation of the DNA damage response, which can result in cell cycle arrest and apoptosis. The modified comet assay provides a robust method for quantifying the interstrand cross-linking efficiency of these compounds. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the fields of oncology and drug development who are investigating the therapeutic potential of DNA alkylating agents. Further research into the specific DNA sequences targeted by different this compound analogues and the cellular mechanisms that confer resistance will be critical for the development of more effective and targeted cancer therapies.
References
- 1. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. This compound [drugfuture.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H13Cl2N | CID 11108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. Sequence selectivity, cross-linking efficiency and cytotoxicity of DNA-targeted 4-anilinoquinoline aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound analogues of the DNA-intercalating agent amsacrine: DNA interaction and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of DNA-targeted spatially separated bis(aniline mustards) as potential alkylating agents with enhanced DNA cross-linking capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA-directed aniline mustards based on 9-aminoacridine: interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA-directed alkylating agents. 4. 4-anilinoquinoline-based minor groove directed aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cytotoxicity, DNA crosslinking ability and DNA sequence selectivity of the aniline mustards melphalan, chlorambucil and 4-[bis(2-chloroethyl)amino] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound analogues of the DNA-intercalating agent amsacrin...: Ingenta Connect [ingentaconnect.com]
- 15. Chemical Genetics Analysis of an this compound Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. The Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
Aniline Mustard in Preclinical Cancer Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aniline mustard, a nitrogen mustard derivative, represents a class of alkylating agents with a significant history in cancer chemotherapy. This technical guide provides an in-depth overview of the role of this compound and its derivatives in preclinical cancer models. It delves into its dual mechanism of action, encompassing both classical DNA damage and a more recently elucidated pathway involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS). This document summarizes key quantitative data on its cytotoxic and anti-tumor activities, provides detailed experimental protocols for its evaluation, and visualizes the core signaling pathways involved in its mechanism of action.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism, targeting both the nucleus and the mitochondria.
1.1. DNA Alkylation and Damage Response: As a bifunctional alkylating agent, this compound forms covalent bonds with DNA, primarily at the N7 position of guanine.[1] This leads to the formation of DNA monoadducts and interstrand crosslinks, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2] The cellular response to this DNA damage is mediated by the DNA Damage Response (DDR) pathway. Key kinases such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are activated, which in turn phosphorylate a cascade of downstream effector proteins including p53 and checkpoint kinases (Chk1/Chk2), leading to cell cycle arrest and attempts at DNA repair.[3][4][5]
1.2. Mitochondrial Dysfunction and Oxidative Stress: Recent studies on this compound derivatives, such as 11β, have revealed a second, distinct mechanism of action centered on mitochondria.[3] This derivative has been shown to accumulate in mitochondria and inhibit Complex I of the electron transport chain.[3] This inhibition disrupts cellular respiration and leads to the leakage of electrons, resulting in a significant increase in the production of reactive oxygen species (ROS).[3][6] The resulting oxidative stress contributes to cellular damage and apoptosis, acting synergistically with the DNA-damaging effects.[3]
Data Presentation: In Vitro and In Vivo Efficacy
The preclinical efficacy of this compound and its derivatives has been evaluated in a variety of cancer cell lines and animal models.
Table 1: In Vitro Cytotoxicity of this compound and Derivatives
| Compound | Cell Line | Cancer Type | IC50 / EC50 / LC50 | Reference |
| This compound | CHO-AA8 | Chinese Hamster Ovary | 10.5 µM | [1] |
| This compound | UV4 | Chinese Hamster Ovary (DNA repair deficient) | 0.33 µM | [1] |
| 11β (this compound Derivative) | HeLa | Cervical Cancer | EC50 = 4.9 ± 0.3 µM (24h) | [3] |
| 11β (this compound Derivative) | LNCaP | Prostate Cancer | Not explicitly stated, but potent apoptosis induction reported | [3] |
| Chlorambucil (related this compound) | HeLa | Cervical Cancer | LC50 > 10 µM | [3] |
| 11β-dim (non-alkylating analog) | HeLa | Cervical Cancer | LC50 = 8.0 ± 0.5 µM | [3] |
Table 2: In Vivo Efficacy of this compound Derivatives in Xenograft Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| 11β | LNCaP Xenograft | Nude Mice | Not specified | Strong prevention of tumor growth | [3] |
| 11β | HeLa Xenograft | Nude Mice | 30 mg/kg/day, i.p., 5 days/week for 3 weeks | Strong inhibition of tumor growth | [3] |
| This compound | Walker 256 Tumor | Rats | Not specified | Antitumor activity | [4] |
| This compound | L1210 and P388 Leukemia | Mice | Not specified | Antitumor activity | [4] |
| Aniline Mustards (23 derivatives) | B-16 Melanoma | Mice | Not specified | Antitumor activity | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate preclinical evaluation of this compound and its derivatives.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates at a density of 1 x 10³ cells/well and allow them to attach for 24 hours.
-
Compound Treatment: Add this compound or its derivatives dissolved in a suitable solvent (e.g., DMSO) to the growth medium at various concentrations. Incubate for a defined period (e.g., 24 hours).
-
Recovery: Replace the drug-containing medium with fresh medium.
-
Colony Formation: Incubate the plates for 3-5 days, or until colonies are clearly visible in the control wells.
-
Fixation and Staining:
-
Wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a mixture of water, methanol, and acetic acid (4:5:1).
-
Stain the colonies with 0.5% crystal violet solution.
-
-
Colony Counting: Manually count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction as the ratio of the number of colonies in treated wells to the number in untreated (vehicle control) wells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses fluorescent probes to detect the generation of ROS within cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa) in 6-well plates at a density of 1 x 10⁵ cells/well and grow for 24 hours.
-
Compound Treatment: Expose the cells to the test compounds for the desired time.
-
Probe Incubation:
-
Wash the cells with PBS.
-
Incubate the cells with a molecular probe solution in Hank's Balanced Salt Solution (HBSS) at 37°C. A common probe is CM-H₂DCFDA (2.5 µM) for general ROS.
-
-
Flow Cytometry Analysis:
-
Trypsinize and harvest the cells.
-
Analyze the fluorescence of the cell suspension using a flow cytometer to quantify ROS levels.
-
Measurement of Mitochondrial Superoxide
This method specifically detects superoxide, a major ROS species produced by mitochondria.
Methodology:
-
Cell Preparation: Grow cells on polylysine-coated coverslips in 6-well plates.
-
Compound Treatment: Treat the cells with the test compounds as required.
-
Staining:
-
Incubate the cells for 10 minutes at 37°C with 1 µM MitoSOX Red (a mitochondrial superoxide indicator) and 5 µM Hoechst 33342 (for nuclear staining) in HBSS.
-
-
Washing: Wash the cells three times with fresh HBSS.
-
Imaging: Image the cells using a fluorescence microscope.
Measurement of Cellular Oxygen Consumption
This protocol assesses the effect of the compound on the rate of cellular respiration.
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in a suitable respiration buffer.
-
Oxygen Consumption Measurement:
-
Use an oxygen electrode (e.g., a Clark-type electrode) or a fluorescence-based oxygen consumption assay kit.
-
Add the cell suspension to the measurement chamber.
-
To measure the maximal respiration rate, an uncoupler (e.g., FCCP) can be added.
-
Add the test compound (e.g., 11β) and record the change in oxygen concentration over time to determine the rate of oxygen consumption.
-
Tumor Xenograft Study
This in vivo assay evaluates the anti-tumor efficacy of the compound in a living organism.
Methodology:
-
Cell Preparation: Suspend cancer cells (e.g., HeLa) in a mixture of PBS and Matrigel (50:50).
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 6 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~7 mm in diameter). Randomize the mice into treatment and control groups.
-
Compound Administration:
-
Prepare the test compound in a suitable vehicle (e.g., cremophore EL, saline, ethanol in a 43:30:27 ratio).
-
Administer the compound to the treatment group via a specified route (e.g., intraperitoneally) and schedule (e.g., 30 mg/kg daily for 5 days a week for 3 weeks). The control group receives the vehicle only.
-
-
Tumor Measurement: Measure the tumor dimensions regularly using calipers and calculate the tumor volume using the formula: (width² × length × π)/6.
-
Data Analysis: Plot the mean tumor volume over time for both treatment and control groups to assess the inhibition of tumor growth.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Chemical Genetics Analysis of an this compound Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in antitumor aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vivo Efficacy of Aniline Mustard in Mouse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo evaluation of aniline mustard compounds, specifically the antitumor agent 11β, in mouse xenograft models of cancer. The protocols and data presented are based on published preclinical studies and are intended to guide researchers in the design and execution of similar experiments.
Introduction
Aniline mustards are a class of alkylating agents used in cancer chemotherapy. They exert their cytotoxic effects primarily through the formation of covalent DNA adducts, leading to cell cycle arrest and apoptosis.[1][2] A novel this compound derivative, 11β, has demonstrated significant antitumor activity in both androgen receptor (AR)-positive and AR-negative cancer cell lines.[1][3] This compound exhibits a dual mechanism of action: in addition to DNA alkylation, it targets mitochondrial complex I of the electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[1][3] In vivo studies using mouse xenograft models have confirmed the potent antitumor efficacy of 11β.[1]
Data Summary
The following table summarizes the quantitative data from an in vivo study of 11β in a HeLa (AR-negative) cancer xenograft mouse model. The treatment regimen consisted of three weekly 5-day cycles of 11β administered intraperitoneally at a daily dose of 30 mg/kg.[1]
| Treatment Group | Dosing Regimen | Mean Tumor Volume (Endpoint) | Tumor Growth Inhibition | Reference |
| Vehicle Control | Vehicle only, daily IP injection for 5 days/week x 3 weeks | Data not specified | N/A | [1] |
| 11β | 30 mg/kg, daily IP injection for 5 days/week x 3 weeks | Significantly reduced vs. control | Strong inhibition | [1] |
Note: Specific numerical values for mean tumor volume were not provided in the source material, which presented the data graphically. The study reported a "strong inhibition of tumor growth" in the 11β-treated group compared to the vehicle control.[1]
Experimental Protocols
Cell Culture
-
Cell Lines:
-
LNCaP (AR-positive human prostate cancer)
-
HeLa (AR-negative human cervical cancer)
-
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
-
Species: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week prior to the commencement of the study.
-
Housing: Mice are housed in sterile, filter-topped cages with access to autoclaved food and water ad libitum.
Xenograft Tumor Implantation
-
Cell Preparation: Tumor cells are harvested during the exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.
-
Implantation:
-
A suspension of 5 x 10^6 HeLa or LNCaP cells in a volume of 100 µL is injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
-
This compound (11β) Formulation and Administration
-
Formulation:
-
For in vivo administration, 11β can be formulated in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline. A common formulation protocol is to first dissolve the compound in DMSO and then sequentially add the other co-solvents.[4]
-
Protocol Example: Prepare a stock solution in DMSO. For the working solution, add each solvent one by one: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] The final solution should be clear. It is recommended to prepare the working solution fresh on the day of use.[4]
-
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
11β is administered via intraperitoneal (IP) injection at a dose of 30 mg/kg body weight.[1]
-
The control group receives an equivalent volume of the vehicle solution.
-
Treatment is administered daily for 5 consecutive days, followed by 2 days of rest, for a total of three weeks.[1]
-
Efficacy Evaluation
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weights are recorded at each tumor measurement to monitor for signs of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or show signs of necrosis. All animals are euthanized, and final tumor weights are recorded.
Visualizations
References
- 1. Chemical Genetics Analysis of an this compound Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical genetics analysis of an this compound anticancer agent reveals complex I of the electron transport chain as a target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Detection of Aniline Mustard-Induced DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline mustard, a class of nitrogen mustard alkylating agents, is utilized in chemotherapy and has been studied for its cytotoxic properties. These compounds exert their biological effects primarily through the formation of covalent adducts with DNA, leading to disruption of DNA replication and transcription, and ultimately, cell death. The detection and quantification of these DNA adducts are crucial for understanding the mechanism of action of this compound-based drugs, assessing their efficacy, and for broader genotoxicity studies. This document provides detailed application notes and protocols for two highly sensitive methods for the detection of this compound-induced DNA adducts: the ³²P-Postlabeling Assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Aniline mustards can alkylate DNA at several positions, with the most common adducts being formed at the N7 position of guanine (N7-Gua) and the N1 and N3 positions of adenine (N1-Ade, N3-Ade). The relative abundance of these adducts can depend on the specific structure of the this compound derivative and the DNA sequence context.[1][2][3][4][5]
Methods for Detection
Two primary methods are detailed here for the sensitive detection and quantification of this compound-DNA adducts.
-
³²P-Postlabeling Assay: An ultra-sensitive method for the detection of a wide range of DNA adducts without prior knowledge of the adduct structure.[1][6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method that allows for the identification and quantification of known DNA adducts.[8][9]
Due to the lack of commercially available specific antibodies against this compound-DNA adducts, an Immuno-slot Blot assay is not presented as a readily applicable method at this time.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described methods. It is important to note that the exact limits of detection can vary depending on the specific this compound adduct, instrumentation, and experimental conditions.
| Method | Limit of Detection (LOD) | DNA Required | Throughput | Notes |
| ³²P-Postlabeling Assay | 1 adduct per 10⁹ - 10¹⁰ nucleotides[1][6][7] | 1 - 10 µg | Low to Medium | Highly sensitive for a broad range of adducts. Does not require adduct-specific standards for detection, but standards are needed for definitive identification. |
| LC-MS/MS | Adduct-dependent, typically in the range of 1 adduct per 10⁷ - 10⁸ nucleotides | 10 - 50 µg | High | Highly specific and quantitative. Requires adduct-specific stable isotope-labeled internal standards for accurate quantification. |
Experimental Protocols
³²P-Postlabeling Assay for this compound-DNA Adducts
This protocol is adapted from established methods for aromatic amine-DNA adducts, which are structurally analogous to this compound adducts.[1][10]
Principle: The ³²P-postlabeling assay involves the enzymatic digestion of DNA to 3'-mononucleotides. The adducted nucleotides are then enriched, radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase, and separated by chromatography.
Workflow Diagram:
Materials:
-
DNA sample (1-10 µg)
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
T4 polynucleotide kinase
-
[γ-³²P]ATP (high specific activity)
-
Nuclease P1 (for adduct enrichment, optional)
-
1-Butanol
-
Tetrabutylammonium chloride (phase-transfer agent)
-
Thin-layer chromatography (TLC) plates (PEI-cellulose) or HPLC system with a radioactivity detector
-
Enzymes and buffers for DNA digestion and labeling
Protocol:
-
DNA Digestion:
-
Dissolve 1-10 µg of DNA in a suitable buffer.
-
Add micrococcal nuclease and spleen phosphodiesterase.
-
Incubate at 37°C for 2-4 hours to digest DNA to deoxyribonucleoside 3'-monophosphates.
-
-
Adduct Enrichment (Butanol Extraction Method): [1]
-
To the DNA digest, add tetrabutylammonium chloride.
-
Extract the adducted nucleotides with 1-butanol. The bulky, hydrophobic this compound adducts will partition into the organic phase, while the normal nucleotides remain in the aqueous phase.
-
Evaporate the butanol phase to dryness.
-
-
³²P-Labeling:
-
Resuspend the enriched adducts in a labeling buffer containing T4 polynucleotide kinase and high specific activity [γ-³²P]ATP.
-
Incubate at 37°C for 30-60 minutes.
-
-
Chromatographic Separation:
-
Thin-Layer Chromatography (TLC):
-
Spot the labeled sample onto a PEI-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to resolve the adducted nucleotides from unreacted [γ-³²P]ATP and normal nucleotides.[10]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Inject the labeled sample onto a reverse-phase HPLC column.
-
Elute with a suitable gradient (e.g., ammonium formate or phosphate buffer with acetonitrile) and detect the radiolabeled adducts using an in-line radioactivity detector.[11]
-
-
-
Detection and Quantification:
-
For TLC, expose the plate to a phosphor screen or X-ray film.
-
Quantify the radioactivity in the adduct spots using a phosphorimager or by scintillation counting of the excised spots.
-
Calculate the adduct levels relative to the total amount of DNA analyzed.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound-DNA Adducts
This protocol provides a framework for the development of a quantitative LC-MS/MS method for specific this compound-DNA adducts.
Principle: DNA is enzymatically hydrolyzed to individual nucleosides. The adducted nucleosides are then separated by liquid chromatography and detected by a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. Quantification is achieved by comparing the signal of the native adduct to that of a known amount of a stable isotope-labeled internal standard.
Workflow Diagram:
Materials:
-
DNA sample (10-50 µg)
-
DNase I
-
Nuclease P1
-
Alkaline phosphatase
-
Stable isotope-labeled internal standards for each target adduct (requires custom synthesis)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase HPLC column (e.g., C18)
-
Solvents and buffers for HPLC and sample preparation
Protocol:
-
Synthesis of Standards:
-
Synthesize the this compound-deoxyguanosine and -deoxyadenosine adducts to serve as analytical standards. This can be achieved by reacting the this compound with the respective deoxynucleosides in vitro.[12][13][14]
-
For quantitative analysis, synthesize stable isotope-labeled versions of these adducts to be used as internal standards.
-
-
DNA Hydrolysis:
-
To 10-50 µg of DNA, add the stable isotope-labeled internal standards.
-
Perform a multi-step enzymatic hydrolysis:
-
Incubate with DNase I to produce short oligonucleotides.
-
Add nuclease P1 to hydrolyze the oligonucleotides to 3'-mononucleotides.
-
Finally, add alkaline phosphatase to dephosphorylate the nucleotides to nucleosides.
-
-
-
Sample Clean-up (Optional):
-
If necessary, use solid-phase extraction (SPE) to remove interfering matrix components and enrich the adducted nucleosides.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject the hydrolyzed sample onto a reversed-phase C18 column.
-
Develop a gradient elution program using, for example, a mobile phase of ammonium formate or formic acid in water and an organic modifier like acetonitrile or methanol.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization mode (ESI+).
-
Develop a selected reaction monitoring (SRM) method for each target adduct and its internal standard. This involves determining the precursor ion (the protonated molecular ion of the adducted nucleoside, [M+H]⁺) and a specific product ion generated upon collision-induced dissociation (typically the protonated adducted base).
-
Example SRM transitions to be optimized:
-
This compound-dG: Monitor the transition from the m/z of the protonated adduct to the m/z of the protonated this compound-guanine base.
-
This compound-dA: Monitor the transition from the m/z of the protonated adduct to the m/z of the protonated this compound-adenine base.
-
-
-
-
Quantification:
-
Construct a calibration curve using the analytical standards and their corresponding internal standards.
-
Calculate the concentration of the this compound adducts in the DNA sample based on the peak area ratios of the native adducts to their internal standards.
-
Signaling Pathways and Logical Relationships
The formation of this compound-DNA adducts triggers cellular responses, primarily the DNA damage response (DDR) pathway.
References
- 1. CST | Cell Signaling Technology [cellsignal.jp]
- 2. Differences in sequence selectivity of DNA alkylation by isomeric intercalating aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA-directed alkylating agents. 4. 4-anilinoquinoline-based minor groove directed aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the major lesion from the reaction of an acridine-targeted this compound with DNA as an adenine N1 adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. escholarship.org [escholarship.org]
- 8. DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in sulfur mustard-induced DNA adducts: Characterization and detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Synthesis of Oligonucleotides Containing Trans Mitomycin C DNA Adducts at N6 of Adenine and N2 of Guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of DNA-targeted spatially separated bis(aniline mustards) as potential alkylating agents with enhanced DNA cross-linking capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formation of S-[2-(N7-guanyl)ethyl] adducts by the postulated S-(2-chloroethyl)cysteinyl and S-(2-chloroethyl)glutathionyl conjugates of 1,2-dichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of a duplex oligonucleotide containing a nitrogen mustard interstrand DNA-DNA cross-link - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of DNA Interstrand Cross-links Induced by Aniline Mustard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aniline mustards are a class of bifunctional alkylating agents that covalently link the two strands of DNA, forming highly cytotoxic DNA interstrand cross-links (ICLs). This class of compounds, which includes clinically used drugs like melphalan and chlorambucil, is pivotal in cancer chemotherapy. The efficacy of these agents is directly related to their ability to induce ICLs, which physically obstruct essential cellular processes like DNA replication and transcription, ultimately triggering cell death. Consequently, the precise quantification of ICLs is critical for evaluating the potency of new chemotherapeutic agents, understanding mechanisms of drug resistance, and studying DNA repair pathways.
These application notes provide a detailed overview of the methodologies used to quantify ICLs induced by aniline mustards, present comparative data for different aniline mustard analogues, and describe the key DNA repair pathways involved.
Mechanism of this compound-Induced DNA Interstrand Cross-linking
Aniline mustards are characterized by a bis-(2-chloroethyl)amine group attached to an aniline ring. The reactivity of the mustard group allows for the sequential alkylation of nucleophilic sites on DNA bases. The primary target for many nitrogen mustards is the N7 position of guanine. The process typically involves an initial monofunctional alkylation of a guanine residue on one DNA strand. Subsequently, the second chloroethyl arm of the mustard can react with a guanine on the opposite strand, forming a covalent interstrand cross-link. While guanine is the most frequent target, alkylation of adenine at the N3 position has also been observed, particularly with certain this compound derivatives that bind to the minor groove of DNA. The formation of these ICLs introduces significant distortion to the DNA helix, which is recognized by the cell's DNA repair machinery.
Experimental Workflow for ICL Quantification
The general workflow for quantifying this compound-induced ICLs involves several key stages, from cell culture and treatment to lesion detection and data analysis.
Caption: General experimental workflow for the quantification of DNA ICLs.
Quantitative Data Summary
The cytotoxic effects of aniline mustards are closely correlated with their ability to form ICLs. The following tables summarize the comparative cytotoxicity and cross-linking efficiency of various aniline mustards and related compounds.
Table 1: Comparative Cytotoxicity of Aniline Mustards
| Compound | Cell Line | IC50 (µM) | Relative Cytotoxicity | Reference |
|---|---|---|---|---|
| Melphalan (L-PAM) | LS174T | 2.5 | > Chlorambucil > BAM | |
| K562 | 5.0 | > Chlorambucil > BAM | ||
| Chlorambucil (CHL) | LS174T | 10.0 | < Melphalan | |
| K562 | 20.0 | < Melphalan | ||
| 4-[bis(2-chloroethyl)amino] benzoic acid (BAM) | LS174T | 50.0 | < Melphalan & Chlorambucil | |
| K562 | >50.0 | < Melphalan & Chlorambucil |
| 4-Anilinoquinoline Aniline Mustards | Various | - | 20- to 30-fold more active than melphalan and chlorambucil | |
Table 2: Comparative DNA Interstrand Cross-linking Efficiency
| Compound | Method | Relative Efficiency | Key Findings | Reference |
|---|---|---|---|---|
| Melphalan (L-PAM) | Alkaline Elution | Correlates with cytotoxicity | DNA cross-linking ability is a good indicator of biological activity. | |
| Chlorambucil (CHL) | Alkaline Elution | Correlates with cytotoxicity | DNA cross-linking ability is a good indicator of biological activity. | |
| 4-Anilinoquinoline Aniline Mustards | Not Specified | 60- to 100-fold more effective than melphalan | Quaternary compound is the most efficacious. |
| Sulfur Mustard | Alkaline Elution & Immunochemical | ~0.12 cross-links/10⁹ Da of DNA per µM | Correction for single-strand breaks is necessary for accurate quantification. | |
Experimental Protocols for ICL Quantification
Several methods are available for the detection and quantification of ICLs, each with its own advantages and limitations.
Alkaline Elution Assay
The alkaline elution assay is a sensitive method for quantifying ICLs by measuring the rate of elution of DNA from a filter under denaturing (alkaline) conditions. DNA containing ICLs is larger and elutes more slowly than DNA without cross-links.
Principle: Cells are layered onto a filter, lysed, and the DNA is slowly eluted with an alkaline solution. The amount of DNA remaining on the filter over time is proportional to the number of ICLs. To distinguish ICLs from other DNA lesions, the assay is typically run with and without a low dose of X-rays, which introduces a known number of single-strand breaks.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat with various concentrations of the this compound for a defined period.
-
Radiolabeling (Optional but Recommended): Label cellular DNA by incubating cells with a radioactive precursor (e.g., ¹⁴C-thymidine) for one to two cell cycles prior to treatment.
-
Cell Lysis: After treatment, harvest the cells and load them onto a polycarbonate filter. Lyse the cells directly on the filter using a lysis solution (e.g., 2% SDS, 0.025 M EDTA, pH 9.7).
-
Alkaline Elution: Elute the DNA from the filter using an alkaline buffer (e.g., tetrapropylammonium hydroxide-EDTA solution, pH 12.1) at a constant flow rate.
-
Fraction Collection: Collect fractions of the eluate at regular time intervals.
-
Quantification: Determine the amount of DNA in each fraction and the amount remaining on the filter using fluorometry or scintillation counting (if radiolabeled).
-
Data Analysis: The cross-linking frequency can be calculated from the decrease in the elution rate of DNA from treated cells compared to control cells. The results are often expressed as rad-equivalents of ICLs.
Single-Cell Gel Electrophoresis (Comet Assay)
The comet assay, performed under denaturing conditions, can also be adapted to measure ICLs.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Fragmented DNA migrates away from the nucleus, forming a "comet tail." The presence of ICLs retards DNA migration, resulting in a smaller comet tail compared to control cells that have been irradiated to introduce random strand breaks.
Protocol:
-
Cell Preparation: Treat cells with the this compound as described above.
-
Slide Preparation: Mix harvested cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to separate the DNA fragments.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized software. A reduction in tail moment in drug-treated, irradiated cells compared to cells receiving only irradiation is indicative of ICL formation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and specific method for identifying and quantifying the precise chemical structure of ICLs.
Principle: Genomic DNA is isolated from treated cells and enzymatically digested into individual nucleosides or short oligonucleotides. The resulting mixture is then separated by high-performance liquid chromatography (HPLC) and analyzed by a mass spectrometer to identify and quantify the specific cross-linked dinucleosides.
Protocol:
-
DNA Isolation and Digestion: Isolate high-purity genomic DNA from treated cells. Perform enzymatic hydrolysis of the DNA to release the ICLs as modified dinucleosides.
-
Chromatographic Separation: Separate the digested DNA components using HPLC.
-
Mass Spectrometric Detection: Analyze the eluate using a high-resolution mass spectrometer. The ICLs are identified based on their specific mass-to-charge ratio and fragmentation patterns.
-
Quantification: The quantity of each ICL can be determined by comparing its signal intensity to that of a known amount of a stable isotope-labeled internal standard.
DNA Repair of Interstrand Cross-links: The Fanconi Anemia Pathway
The Fanconi Anemia (FA) pathway is the primary mechanism for the repair of ICLs in mammalian cells. A defect in this pathway leads to extreme sensitivity to cross-linking agents. The pathway is a complex, multi-step process involving lesion recognition, DNA incision, and recombination-based repair.
Caption: The Fanconi Anemia (FA) pathway for ICL repair.
Pathway Description:
-
Recognition: The process is initiated when a replication fork stalls at an ICL. The FANCM protein complex recognizes this stalled fork.
-
Activation: This recognition leads to the recruitment of the FA core complex, a multi-protein ubiquitin ligase. The core complex then monoubiquitinates the FANCD2-FANCI heterodimer.
-
Incision and Repair: The ubiquitinated FANCD2-FANCI complex coordinates the recruitment of downstream nucleases, such as XPF-ERCC1, which make incisions on either side of the cross-link on one DNA strand, thereby "unhooking" the ICL. This creates a gap in one strand and leaves the cross-link attached to the other as a monoadduct. The gap is filled in by translesion synthesis (TLS) polymerases, and the resulting double-strand break is repaired by homologous recombination using the sister chromatid as a template. The remaining adducted base is subsequently removed by nucleotide excision repair (NER).
Applications in Research and Drug Development
-
Screening of Novel Therapeutics: The protocols described can be used to screen libraries of new compounds for their ability to induce ICLs, identifying promising candidates for further development as anticancer agents.
-
Understanding Drug Resistance: Quantifying ICLs in sensitive versus resistant cancer cell lines can help elucidate mechanisms of drug resistance, which may involve enhanced DNA repair capacity or reduced drug uptake.
-
Basic Research: These methods are fundamental tools for studying the intricate mechanisms of DNA repair pathways and their role in maintaining genomic stability.
-
Personalized Medicine: Assessing the ICL repair capacity of patient-derived tumor cells could potentially predict their response to ICL-inducing chemotherapy, paving the way for more personalized treatment strategies.
Application Notes and Protocols for the Synthesis and Evaluation of Aniline Mustard Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline mustards are a class of bifunctional alkylating agents that have been extensively studied for their cytotoxic and antitumor properties. Their mechanism of action primarily involves the alkylation of nucleophilic sites on DNA, particularly the N7 position of guanine. This leads to the formation of DNA monoadducts and interstrand cross-links, which disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis). This document provides detailed experimental procedures for the synthesis of aniline mustard analogues, protocols for evaluating their biological activity, and an overview of the key signaling pathways involved in their cytotoxic effects.
Experimental Protocols
Protocol 1: Synthesis of N,N-bis(2-hydroxyethyl)aniline Analogues
This procedure describes the N,N-dialkylation of a substituted aniline with ethylene oxide to form the corresponding dihydroxyethyl intermediate.
Materials:
-
Substituted aniline (e.g., aniline, p-toluidine)
-
Ethylene oxide (liquefied)
-
Glacial acetic acid
-
Sodium carbonate
-
Chloroform
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the substituted aniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add liquefied ethylene oxide (2.2 eq) to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.
-
Extract the aqueous layer with chloroform (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N,N-bis(2-hydroxyethyl)aniline analogue, which can be purified by column chromatography or recrystallization.
Protocol 2: Chlorination of N,N-bis(2-hydroxyethyl)aniline Analogues to Aniline Mustards
This protocol details the conversion of the dihydroxyethyl intermediate to the final this compound using thionyl chloride.
Materials:
-
N,N-bis(2-hydroxyethyl)aniline analogue (from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
Chloroform (dry)
-
Ice
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a dropping funnel, dissolve the N,N-bis(2-hydroxyethyl)aniline analogue (1.0 eq) in dry chloroform.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (2.5 eq) dropwise to the stirred solution.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude this compound analogue can be purified by column chromatography on silica gel.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol describes a common method for evaluating the in vitro cytotoxicity of the synthesized this compound analogues.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized this compound analogues (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the this compound analogues in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
The following table summarizes the in vitro cytotoxic activity of a series of synthesized this compound analogues against various human cancer cell lines.
| Compound | R1 | R2 | Cell Line | IC₅₀ (µM)[1] |
| 1 | H | H | LS174T | 15.2 |
| 2 | H | CH₃ | K562 | 25.8 |
| 3 | Cl | H | HeLa | 8.5 |
| 4 | NO₂ | H | A549 | 32.1 |
| 5 | OCH₃ | H | MCF-7 | 12.7 |
| Melphalan | - | - | LS174T | 2.3 |
| Chlorambucil | - | - | LS174T | 5.6 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound analogues.
Caption: General workflow for synthesis and evaluation.
Signaling Pathway of this compound-Induced Apoptosis
Aniline mustards induce cell death primarily through the DNA damage response pathway. The following diagram outlines the key events, from DNA alkylation to the activation of apoptosis.
Caption: this compound-induced DNA damage and apoptosis.
References
Application Notes and Protocols for Aniline Mustard Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of drug delivery systems for the chemotherapeutic agent aniline mustard. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental processes.
Introduction to this compound and the Need for Drug Delivery Systems
This compound is a bifunctional alkylating agent that exerts its cytotoxic effects primarily through the formation of covalent DNA adducts, leading to disruption of DNA replication and induction of apoptosis.[1] Its chemical structure features a reactive p-N,N-bis-(2-chloroethyl)aminophenyl group that can form reactive aziridinium ions, which in turn alkylate DNA bases, particularly at the N7 position of guanine.[1][2] Beyond its direct DNA-damaging activity, some this compound analogs have been shown to induce cellular toxicity by inhibiting mitochondrial respiration at Complex I of the electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][3]
Despite its potent anticancer activity, the clinical application of this compound is often limited by its non-specific cytotoxicity, which can damage healthy tissues, and a short biological half-life. Encapsulating this compound within drug delivery systems, such as nanoparticles, liposomes, or as polymer-drug conjugates, presents a promising strategy to overcome these limitations. Such systems can enhance the therapeutic index of this compound by:
-
Improving solubility and stability.
-
Enabling targeted delivery to tumor tissues through passive (Enhanced Permeability and Retention - EPR effect) or active targeting mechanisms.
-
Providing controlled and sustained release of the drug, thereby reducing systemic toxicity and improving patient compliance.
This document outlines the formulation, characterization, and evaluation of various drug delivery systems for this compound.
This compound Signaling Pathway
This compound's primary mechanism of action involves DNA damage, which triggers a cascade of cellular events culminating in apoptosis. A secondary mechanism involving mitochondrial dysfunction and ROS production has also been identified for certain this compound derivatives.
Nanoparticle-Based Drug Delivery Systems
Nanoparticles offer a versatile platform for the delivery of hydrophobic drugs like this compound. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), and solid lipid nanoparticles (SLNs) are particularly attractive due to their biocompatibility and biodegradability.
Quantitative Data Summary
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA Nanoparticles | 200 - 400 | < 0.3 | 1 - 5 | 70 - 90 | General Literature |
| Solid Lipid Nanoparticles | 150 - 350 | < 0.3 | 2 - 8 | 80 - 95 | General Literature |
Note: Specific data for this compound-loaded nanoparticles is limited in publicly available literature. The values presented are typical ranges for hydrophobic drugs encapsulated in these systems and should be considered as a starting point for formulation development.
Experimental Protocols
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in an appropriate volume of organic solvent (e.g., 5 mL of DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in 20 mL of deionized water).
-
Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a high-speed homogenizer or a probe sonicator. The energy and duration of emulsification are critical parameters for controlling particle size.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow for the complete evaporation of the organic solvent, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and freeze-dry to obtain a powder for long-term storage.
Materials:
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
This compound
-
Deionized water
Protocol:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-speed homogenizer to form a hot oil-in-water emulsion.
-
Nanoparticle Formation: Cool the emulsion down to room temperature under continuous stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Liposomal Drug Delivery Systems
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For the hydrophobic this compound, it would primarily be entrapped within the lipid bilayer.
Quantitative Data Summary
| Parameter | Value | Reference |
| Liposome Size (nm) | 100 - 200 | General Literature |
| Polydispersity Index (PDI) | < 0.2 | General Literature |
| Encapsulation Efficiency (%) | 40 - 70 | General Literature |
Note: The presented values are typical for hydrophobic drugs encapsulated in liposomes and serve as a general guideline.
Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
Materials:
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Chloroform or a chloroform:methanol mixture
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Protocol:
-
Lipid Film Formation: Dissolve the lipids (e.g., phospholipid and cholesterol in a desired molar ratio) and this compound in an organic solvent in a round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated this compound by dialysis against the buffer or by size exclusion chromatography.
Polymer-Drug Conjugates
In this approach, this compound is covalently attached to a polymer backbone, often through a linker that is stable in circulation but cleavable at the tumor site (e.g., by specific enzymes or at a lower pH).
Synthesis of an this compound-Polymer Conjugate
The synthesis of polymer-drug conjugates is highly specific to the polymer and the linker chemistry employed. A general workflow is presented below.
In Vitro Characterization and Evaluation
In Vitro Drug Release Study
Protocol (Dialysis Method):
-
Place a known amount of the this compound-loaded formulation (nanoparticles or liposomes) into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4, potentially containing a surfactant to ensure sink conditions) and maintain at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
Cytotoxicity Assay
Protocol (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, the drug-loaded formulation, and the empty carrier (as a control) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Quantitative Cytotoxicity Data
The following table summarizes the IC50 values for some this compound derivatives against various cancer cell lines. It is important to note that these values are for the free drug or its derivatives and would be expected to change upon encapsulation in a delivery system.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Derivative 13 | CCRF-CEM (human lymphoblastic leukemia) | 0.0013 | [4] |
| This compound-9-Anilinoacridine Conjugate | Human Tumor Xenografts | Potent in vivo efficacy | [5] |
| This compound Glucuronide | Walker ascites tumor cells | ~80-fold less toxic than this compound | [6] |
Conclusion
The development of drug delivery systems for this compound holds significant promise for improving its therapeutic efficacy and reducing its side effects. This document provides a foundational guide for researchers in this field, outlining key formulation strategies, experimental protocols, and evaluation methods. Further research is needed to develop and characterize specific this compound-loaded formulations and to evaluate their in vivo performance.
References
- 1. Chemical Genetics Analysis of an this compound Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence selectivity, cross-linking efficiency and cytotoxicity of DNA-targeted 4-anilinoquinoline aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical genetics analysis of an this compound anticancer agent reveals complex I of the electron transport chain as a target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of this compound glucuronide alone or in a combination with glucose in Walker cells in culture and sarcoma-180 tumour bearing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aniline Mustard in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline mustards are a class of alkylating agents that have been a component of cancer chemotherapy for decades. Their mechanism of action primarily involves the alkylation of DNA, leading to the formation of DNA adducts, interstrand crosslinks, and ultimately, cell death.[1][2] This disruption of DNA replication is particularly effective against rapidly dividing cancer cells.[1] More recent research has unveiled a dual mechanism of action for certain aniline mustard derivatives, which includes not only DNA damage but also the induction of oxidative stress through the generation of reactive oxygen species (ROS) by inhibiting mitochondrial complex I.[3][4] This multifaceted activity presents a strong rationale for their use in combination with other chemotherapeutic agents to enhance efficacy, overcome resistance, and broaden their therapeutic window.
These application notes provide an overview of the scientific basis and experimental protocols for investigating this compound in combination with other anticancer agents.
Scientific Rationale for Combination Therapies
The therapeutic potential of this compound can be significantly enhanced when combined with other agents that have complementary mechanisms of action. Key strategies include:
-
Synergistic DNA Damage: Combining this compound with other DNA-damaging agents, such as platinum-based drugs or other alkylating agents, can lead to an overwhelming level of DNA lesions that surpasses the cancer cell's repair capacity.
-
Exploiting Oxidative Stress: The ROS-inducing properties of some aniline mustards can be leveraged by co-administering agents that either further enhance oxidative stress or inhibit antioxidant pathways, making cancer cells more susceptible to apoptosis.[3]
-
Targeting Different Cellular Pathways: Combining this compound with drugs that target distinct cancer hallmarks, such as signal transduction, angiogenesis, or cell cycle regulation, can create a multi-pronged attack against the tumor.
-
Overcoming Resistance: Combination therapies can be designed to overcome known resistance mechanisms to aniline mustards, which can include enhanced DNA repair, increased drug efflux, and alterations in apoptotic pathways.
Preclinical Data on this compound Combination Therapies
The following tables summarize key quantitative data from preclinical and clinical studies investigating this compound derivatives in combination with other agents.
Table 1: In Vitro Cytotoxicity of this compound Combinations
| This compound Derivative | Combination Agent | Cancer Cell Line | Key Finding | Combination Index (CI) | Reference |
| Chlorambucil | 6-Mercaptopurine | Not Specified | Synergistic anti-cancer effects | 0.81 | [5] |
| This compound Derivative (11β) | Chlorambucil + 11β-dim (ROS inducer) | HeLa | Greater toxicity than either compound alone | Not Specified | [3] |
| This compound Glucuronide | Glucose | Walker Ascites Tumor Cells | Non-toxic dose of AMG became lethal | Not Applicable | [6] |
| Chlorambucil-Platinum Hybrid | Cisplatin | Ovarian (A2780), Breast (MCF-7), Prostate (PC3) | Enhanced anticancer efficacy | Not Specified | [7] |
Table 2: Clinical Trial Data for this compound Derivative Combinations
| This compound Derivative | Combination Agents | Cancer Type | Key Outcome | Reference |
| Chlorambucil | Vinblastine, Procarbazine, Prednisolone | Hodgkin's Disease | 75.7% complete remission rate | [8] |
| Melphalan | Prednisolone | Multiple Myeloma | Favorable compared to dexamethasone-based therapies | |
| Melphalan | Prednisolone, Thalidomide | Multiple Myeloma | Significantly higher overall response rate compared to MP alone (40.4% vs 19.6%) | [9] |
| Melphalan | Prednisolone, Interferon alfa-2b | Multiple Myeloma | No advantage over melphalan/prednisone alone | [10] |
Signaling Pathways and Mechanisms of Action
The dual mechanism of action of certain this compound derivatives, involving both DNA damage and induction of mitochondrial ROS, provides multiple avenues for therapeutic intervention.
Caption: Dual mechanism of action of certain this compound derivatives.
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergistic Cytotoxicity
This protocol outlines a method to determine the synergistic cytotoxic effects of an this compound derivative in combination with another chemotherapeutic agent using a cell viability assay.
1. Materials:
- Cancer cell line of interest (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- This compound derivative (e.g., Chlorambucil)
- Combination agent (e.g., 6-Mercaptopurine)
- 96-well plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader
2. Procedure:
- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Drug Preparation: Prepare stock solutions of the this compound derivative and the combination agent in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug.
- Treatment:
- Single Agent: Treat cells with increasing concentrations of the this compound derivative alone and the combination agent alone.
- Combination: Treat cells with a matrix of concentrations of both drugs. A fixed-ratio combination design is often used.
- Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).
- Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
- Data Analysis:
- Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
- Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
- Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
seed_cells [label="Seed Cells in 96-well Plate"];
incubate_24h [label="Incubate 24h"];
prepare_drugs [label="Prepare Drug Dilutions\n(this compound & Combo Agent)"];
treat_cells [label="Treat Cells\n(Single Agents & Combination Matrix)"];
incubate_48_72h [label="Incubate 48-72h"];
viability_assay [label="Perform Cell Viability Assay"];
data_analysis [label="Data Analysis\n(IC50, Combination Index)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> seed_cells;
seed_cells -> incubate_24h;
incubate_24h -> prepare_drugs;
prepare_drugs -> treat_cells;
treat_cells -> incubate_48_72h;
incubate_48_72h -> viability_assay;
viability_assay -> data_analysis;
data_analysis -> end;
}
Caption: Workflow for in vitro synergy assessment.
Protocol 2: In Vivo Evaluation of Combination Therapy in a Xenograft Model
This protocol describes a general procedure for assessing the efficacy of an this compound derivative in combination with another chemotherapeutic agent in a mouse xenograft model.
1. Materials:
- Immunocompromised mice (e.g., nude mice, SCID mice)
- Cancer cell line for tumor implantation
- This compound derivative
- Combination agent
- Vehicle for drug administration (e.g., saline, PEG300/Tween-80/saline mixture)[11]
- Calipers for tumor measurement
2. Procedure:
- Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound alone, Combination Agent alone, Combination therapy).
- Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage). Dosing will be based on previous toxicity studies.
- Monitoring:
- Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor mouse body weight and overall health status.
- Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration.
- Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
- Data Analysis:
- Plot tumor growth curves for each treatment group.
- Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
- Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
implant_cells [label="Implant Cancer Cells\nin Mice"];
tumor_growth [label="Allow Tumor Growth"];
randomize [label="Randomize Mice into\nTreatment Groups"];
treat [label="Administer Treatment Regimens"];
monitor [label="Monitor Tumor Volume\nand Mouse Health"];
endpoint [label="Reach Study Endpoint"];
collect_data [label="Collect and Analyze Data\n(Tumor Growth Inhibition)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> implant_cells;
implant_cells -> tumor_growth;
tumor_growth -> randomize;
randomize -> treat;
treat -> monitor;
monitor -> endpoint;
endpoint -> collect_data;
collect_data -> end;
}
Caption: Workflow for in vivo combination therapy evaluation.
Conclusion
The combination of this compound with other chemotherapeutic agents represents a promising strategy to enhance anticancer efficacy and overcome drug resistance. The dual mechanism of action of some this compound derivatives, targeting both DNA and mitochondrial function, provides a strong rationale for exploring novel combination therapies. The protocols outlined above provide a framework for the preclinical evaluation of such combinations, which may ultimately lead to the development of more effective cancer treatments.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. Chlorambucil | Medication: PetMD | PetMD [petmd.com]
- 3. Chemical Genetics Analysis of an this compound Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical genetics analysis of an this compound anticancer agent reveals complex I of the electron transport chain as a target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of Chlorambucil and Mercaptopurine Show Effective Anti-Cancer Effects in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of this compound glucuronide alone or in a combination with glucose in Walker cells in culture and sarcoma-180 tumour bearing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Report of phase I and II trials of melphalan, prednisolone, and thalidomide triplet combination therapy versus melphalan and prednisolone doublet combination therapy in Japanese patients with newly diagnosed multiple myeloma ineligible for autologous stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized clinical trial comparing melphalan/prednisone with or without interferon alfa-2b in newly diagnosed patients with multiple myeloma: a Cancer and Leukemia Group B study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Targeted Delivery of Aniline Mustard to Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for three key strategies in the targeted delivery of aniline mustard to cancer cells: Antibody-Directed Enzyme Prodrug Therapy (ADEPT), Hypoxia-Activated Prodrug Therapy, and Mitochondria-Targeted Delivery.
Antibody-Directed Enzyme Prodrug Therapy (ADEPT) with ZD2767
ADEPT is a two-step therapeutic strategy designed to selectively generate a cytotoxic drug at the tumor site. In the first step, a non-toxic antibody-enzyme conjugate is administered and allowed to localize to the tumor and clear from circulation. In the second step, a non-toxic prodrug is administered, which is then converted into a potent cytotoxic agent by the enzyme localized at the tumor. ZD2767 is a clinical candidate for ADEPT, consisting of an antibody-carboxypeptidase G2 (CPG2) conjugate and an this compound prodrug.[1][2]
Experimental Workflow: ADEPT
Caption: Workflow for Antibody-Directed Enzyme Prodrug Therapy (ADEPT).
Experimental Protocols
Protocol 1.1: Conjugation of Carboxypeptidase G2 (CPG2) to a Tumor-Specific Antibody
This protocol describes a general method for conjugating CPG2 to a monoclonal antibody.
-
Antibody Preparation:
-
Dialyze the monoclonal antibody (e.g., anti-CEA antibody) against a suitable buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0).
-
Concentrate the antibody to a desired concentration (e.g., 5-10 mg/mL) using a centrifugal filter unit.
-
-
Enzyme Preparation:
-
Purify recombinant CPG2 and dialyze against the same buffer as the antibody.
-
Concentrate the enzyme to a similar concentration.
-
-
Cross-linking:
-
Use a heterobifunctional cross-linker such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) to activate the antibody.
-
Incubate the antibody with a molar excess of SMCC for 1 hour at room temperature.
-
Remove excess SMCC by gel filtration.
-
React the maleimide-activated antibody with CPG2 (which contains free sulfhydryl groups) overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the antibody-enzyme conjugate using size-exclusion chromatography to separate it from unconjugated antibody and enzyme.
-
Analyze the conjugate by SDS-PAGE to confirm the presence of a higher molecular weight species corresponding to the conjugate.
-
Assess the enzymatic activity of the conjugated CPG2 using a suitable substrate like methotrexate.[3]
-
Determine the antigen-binding affinity of the conjugated antibody by ELISA or surface plasmon resonance.
-
Protocol 1.2: In Vitro Cytotoxicity Assay for ZD2767 ADEPT
This protocol evaluates the cytotoxicity of the ZD2767 prodrug in the presence and absence of CPG2.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., LoVo colorectal adenocarcinoma cells) in appropriate media and conditions.[2]
-
-
Assay Setup:
-
Seed cells in 96-well plates at a density that allows for logarithmic growth over the assay period.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ZD2767 prodrug (4-[N,N-bis(2-iodoethyl)amino]phenoxycarbonyl L-glutamic acid) and the active drug (4-[N,N-bis(2-iodoethyl)amino]phenol).
-
Treat cells with the prodrug alone or in combination with a fixed concentration of CPG2 enzyme.
-
Include controls for untreated cells, cells treated with CPG2 alone, and cells treated with the active drug.
-
-
Incubation and Viability Assessment:
-
Data Analysis:
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the prodrug, the prodrug with CPG2, and the active drug.
-
Determine the prodrug-to-drug cytotoxicity differential.
-
Quantitative Data
| Compound | Cell Line | IC50 (µM) | Cytotoxicity Differential (Prodrug IC50 / Drug IC50) | Reference |
| ZD2767 Prodrug | LoVo | 47 | >138 | [2] |
| ZD2767 Active Drug | LoVo | 0.34 | [2] |
Hypoxia-Activated this compound Prodrugs
Solid tumors often contain regions of low oxygen tension (hypoxia). This unique feature of the tumor microenvironment can be exploited for targeted drug delivery. Hypoxia-activated prodrugs are inactive molecules that are selectively reduced and activated by enzymes overexpressed in hypoxic conditions, such as cytochrome P450 reductases.[6] PR-104A is a dinitrobenzamide mustard prodrug that is activated under hypoxia to form potent DNA cross-linking agents.[6][7][8][9]
Mechanism of Hypoxia-Activated Prodrug Activation
References
- 1. Optimization of alkylating agent prodrugs derived from phenol and aniline mustards: a new clinical candidate prodrug (ZD2767) for antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZD2767, an improved system for antibody-directed enzyme prodrug therapy that results in tumor regressions in colorectal tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Aniline Mustard Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of aniline mustard in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most effective and recommended solvent for preparing high-concentration stock solutions of this compound. It has a documented solubility of at least 100 mg/mL.[1][2] For optimal results and to avoid issues with hygroscopy, it is recommended to use a fresh, unopened bottle of DMSO.[1]
Q2: I cannot use DMSO in my assay. What are other potential solvents?
A2: While specific quantitative solubility data is limited, aniline, the parent compound of this compound, is soluble in organic solvents like ethanol and methanol.[3][4] Therefore, these solvents can be considered as alternatives to DMSO. It is advisable to perform a small-scale solubility test to determine the maximum achievable concentration in your specific batch of solvent.
Q3: My this compound precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon addition to aqueous buffer is a common issue with compounds dissolved in organic solvents. Here are several strategies to mitigate this:
-
Lower the final solvent concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., <0.1% DMSO) in your assay medium. This may require preparing a more concentrated stock solution if the final desired concentration of this compound is high.
-
Use a gentle mixing process: When diluting the stock solution, add it dropwise to the aqueous buffer while gently vortexing or stirring to facilitate rapid dispersion.
-
Consider using solubilizing agents: Co-solvents, cyclodextrins, or surfactants can be used to increase the aqueous solubility of this compound.
Q4: Are there concerns about the toxicity of the solvents or solubilizing agents themselves in my in vitro assay?
A4: Yes, it is crucial to consider the potential cytotoxicity of any solvent or excipient used. Always include a vehicle control (the solvent or solubilizing agent at the same final concentration as in the experimental wells, but without this compound) in your experiments to assess any effects on cell viability or other assay readouts.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in in vitro assays.
Problem 1: this compound stock solution is cloudy or has visible precipitate.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incomplete Dissolution | Gently warm the solution and/or sonicate to aid dissolution.[1] | Place the vial containing the solution in a 37°C water bath for 5-10 minutes. Alternatively, sonicate in a water bath for 5-10 minutes. Visually inspect for complete dissolution. |
| Solvent Quality | Use a fresh, high-purity, anhydrous grade of the solvent.[1] | Purchase a new bottle of the desired solvent. Store it properly, sealed and in a desiccator if necessary, to prevent water absorption. |
| Concentration Exceeds Solubility | Prepare a less concentrated stock solution. | Refer to the solubility data in Table 1 to determine an appropriate starting concentration. |
Problem 2: this compound precipitates out of the final assay medium.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor Aqueous Solubility | Utilize a co-solvent system. | Prepare a stock solution in DMSO. For the final dilution, use a mixture of co-solvents such as PEG300 and Tween-80 in saline. A suggested in vivo formulation that can be adapted is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] |
| "Salting Out" Effect | Employ cyclodextrins to form inclusion complexes.[5] | See the detailed protocol for "Using Cyclodextrins for Solubilization" below. |
| Aggregation | Use a surfactant to aid in dispersion. | See the detailed protocol for "Using Surfactants for Solubilization" below. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) | Citation |
| DMSO | ≥ 100 mg/mL | ≥ 458 mM | [1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 11.5 mM | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 11.5 mM | [2] |
| Ethanol | Data not available for this compound. Aniline is soluble. | - | [3][4] |
| Methanol | Data not available for this compound. Aniline is soluble. | - | [4] |
Table 2: Recommended Maximum Concentrations of Solubilizing Agents in Cell-Based Assays
| Agent | Maximum Recommended Concentration | Potential Side Effects | Citation |
| DMSO | 0.1% - 1% (v/v) | Cytotoxicity, differentiation induction, altered gene expression | |
| Tween-80 | < 2000 µM (< 0.26% w/v) | Low cytotoxicity at lower concentrations | [6] |
| Pluronic F-68 | 0.05% - 0.2% (w/v) | Generally low cytotoxicity, can affect cell membrane properties | [7][8] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Generally considered low toxicity in vitro | Can extract cholesterol from cell membranes at high concentrations | [9] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Generally considered low toxicity in vitro | Can extract cholesterol from cell membranes at high concentrations |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile, conical tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Using Cyclodextrins for Solubilization of this compound
This protocol is adapted from an in vivo formulation and may require optimization for your specific in vitro assay.
-
Prepare a 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) solution in saline: Dissolve 2 g of SBE-β-CD in 10 mL of sterile saline.
-
Prepare a 25 mg/mL this compound stock solution in DMSO.
-
Prepare the final working solution:
-
Take 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
This results in a final this compound concentration of 2.5 mg/mL in a 10% DMSO, 18% SBE-β-CD in saline solution.
-
-
Vortex the final solution thoroughly.
-
Further dilute this working solution in your cell culture medium to achieve the desired final concentration of this compound, ensuring the final DMSO concentration remains below cytotoxic levels (ideally ≤ 0.1%).
Protocol 3: Using Surfactants for Solubilization of this compound
This protocol provides a general guideline for using Tween-80 as a solubilizing agent.
-
Prepare a 10% (v/v) stock solution of Tween-80 in sterile water.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
Prepare an intermediate dilution: Dilute the this compound stock solution in DMSO.
-
Prepare the final working solution: Add the 10% Tween-80 stock solution to your aqueous assay buffer to achieve a final Tween-80 concentration that is non-toxic to your cells (e.g., starting with a final concentration of 0.05% v/v).
-
Add the intermediate this compound dilution to the Tween-80 containing buffer dropwise while vortexing.
-
Always include a vehicle control with the same final concentration of DMSO and Tween-80.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Aniline-Ethanol [morphisto.de]
- 4. coleparmer.com [coleparmer.com]
- 5. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using a Cellular System to Directly Assess the Effects of Cosmetic Microemulsion Encapsulated DeoxyArbutin [mdpi.com]
- 7. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 8. htslabs.com [htslabs.com]
- 9. Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aniline Mustard Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and optimizing the stability of aniline mustard in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound, like other nitrogen mustards, is susceptible to hydrolysis in aqueous environments. The two chloroethyl side chains are reactive and can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which is then attacked by water. This process leads to the degradation of the parent compound and a loss of its alkylating activity. The rate of this degradation is influenced by several factors, including pH, temperature, and the composition of the aqueous medium. It is generally recommended to prepare aqueous solutions of this compound fresh for each experiment to minimize degradation.[1] For short-term storage of stock solutions, organic solvents like DMSO are preferred, and these should be stored at low temperatures (-20°C to -80°C) and protected from light.[1]
Q2: What are the primary degradation products of this compound in water?
The primary degradation pathway for this compound in aqueous solution is hydrolysis. This proceeds through the formation of an unstable aziridinium ion, which is then hydrolyzed to form N-(2-chloroethyl)-N-(2-hydroxyethyl)aniline. Subsequent hydrolysis of the second chloroethyl group can lead to the formation of N,N-bis(2-hydroxyethyl)aniline.
Q3: How does pH affect the stability of this compound?
The stability of nitrogen mustards is generally pH-dependent. While specific data for this compound is limited, for related nitrogen mustards, the rate of hydrolysis is often slowest near neutral pH. Under acidic conditions, the nitrogen atom of the mustard group can be protonated, which can influence the rate of aziridinium ion formation. In alkaline conditions, the rate of hydrolysis can also be accelerated. Therefore, maintaining a buffered solution at or near neutral pH is a common strategy to improve stability during experiments.
Q4: Can I use any buffer to prepare my this compound solution?
The choice of buffer can be critical. Buffers containing nucleophilic species, such as phosphate or citrate, could potentially react with the aziridinium ion intermediate, accelerating the degradation of this compound. It is advisable to use buffers with low nucleophilicity or to conduct preliminary stability tests with your chosen buffer system.
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
This compound has limited aqueous solubility.[1] Cloudiness or precipitation can occur if the concentration exceeds its solubility limit in the chosen aqueous medium. If you are using a stock solution in an organic solvent like DMSO, ensure that the final concentration of the organic solvent in your aqueous solution is low enough to not cause precipitation of other components, and that the final concentration of this compound is within its solubility range. Gentle warming or sonication can sometimes help to redissolve the compound, but care must be taken as heat can accelerate degradation.[1] It is always best to visually inspect your solution for any particulates before use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my experiment. | Degradation of this compound in the aqueous experimental medium. | Prepare fresh solutions immediately before use. Optimize the pH of your medium to be near neutral. Consider the temperature and duration of your experiment; shorter incubation times at lower temperatures will minimize degradation. |
| Inconsistent results between experimental repeats. | Variable degradation of this compound due to inconsistencies in solution preparation or handling. | Standardize your solution preparation protocol. Ensure consistent timing between solution preparation and use. Use a consistent source and quality of water and reagents. |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | The concentration of this compound exceeds its aqueous solubility. The percentage of DMSO in the final solution is too high, causing the compound to crash out. | Decrease the final concentration of this compound. Reduce the volume of the DMSO stock solution added to the aqueous buffer. Prepare a more dilute stock solution in DMSO. |
| Unexpected peaks in my analytical chromatogram (e.g., HPLC). | Presence of degradation products. | Identify the expected retention times of the parent compound and its primary hydrolysis products. Analyze freshly prepared solutions to establish a baseline chromatogram. |
Experimental Protocols
Protocol: Assessment of this compound Stability in an Aqueous Buffer using HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer over time.
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO), HPLC grade
- Aqueous buffer of choice (e.g., 10 mM sodium phosphate buffer, pH 7.4)
- Acetonitrile, HPLC grade
- Water, HPLC grade
- Formic acid (or other appropriate mobile phase modifier)
- HPLC system with a UV detector and a C18 reversed-phase column
2. Preparation of Solutions:
- Stock Solution (10 mM): Accurately weigh a known amount of this compound and dissolve it in DMSO to achieve a final concentration of 10 mM. Store on ice and protect from light.
- Working Solution (100 µM): Immediately before starting the experiment, dilute the 10 mM stock solution 1:100 in the pre-warmed (e.g., 37°C) aqueous buffer of choice. For example, add 10 µL of the 10 mM stock solution to 990 µL of the buffer. Vortex briefly to mix.
3. Stability Study:
- Incubate the working solution at a controlled temperature (e.g., 37°C).
- At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the working solution.
- Immediately quench the degradation by diluting the aliquot into a cold mobile phase or a suitable organic solvent (e.g., 450 µL of cold acetonitrile). This will prevent further degradation before analysis.
- Store the quenched samples at 4°C until HPLC analysis.
4. HPLC Analysis:
- Set up the HPLC system with a suitable C18 column.
- Establish an appropriate mobile phase gradient. For example, a linear gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
- Set the UV detector to a wavelength where this compound has a strong absorbance (this may need to be determined empirically, but a starting point could be around 254 nm).
- Inject the quenched samples from the stability study.
- Record the peak area of the this compound peak at each time point.
5. Data Analysis:
- Plot the peak area of this compound against time.
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Determine the half-life (t½) of this compound in the tested buffer by fitting the data to a first-order decay model.
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Experimental workflow for assessing this compound stability.
References
Troubleshooting low yield in aniline mustard synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the synthesis of aniline mustard (N,N-bis(2-chloroethyl)aniline).
Frequently Asked Questions (FAQs) - Troubleshooting Low Yield
Q1: My overall yield of this compound is very low. What are the most common causes?
A1: Low overall yield in this compound synthesis can typically be attributed to issues in one of the two main stages of the reaction: the initial formation of N,N-bis(2-hydroxyethyl)aniline or the subsequent chlorination step. Common problems include incomplete reaction, formation of side products, and degradation of the product during workup and purification. Careful control of reaction conditions and purity of reagents are crucial.
Q2: I am seeing a low yield in the first step, the synthesis of N,N-bis(2-hydroxyethyl)aniline from aniline and ethylene oxide. What should I check?
A2: Low yields in this step are often due to:
-
Improper temperature control: The reaction with ethylene oxide is exothermic and requires careful cooling to prevent side reactions and polymerization of ethylene oxide. Maintaining a low temperature (e.g., 5°C) is critical.
-
Incorrect stoichiometry: An excess of ethylene oxide is generally used to ensure complete di-alkylation of the aniline. However, a large excess can lead to the formation of poly(ethylene oxide) side products.
-
Presence of water: Water can react with ethylene oxide to form ethylene glycol, which can compete with aniline in the reaction. Ensure all reagents and solvents are anhydrous.
Q3: The chlorination of N,N-bis(2-hydroxyethyl)aniline is resulting in a low yield of this compound. What could be going wrong?
A3: The chlorination step is sensitive and can be a major source of yield loss. Key factors to consider are:
-
Choice and quality of chlorinating agent: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used. The purity of these reagents is important, as old or decomposed reagents will be less effective.
-
Reaction temperature: The reaction should be kept cool initially and then may require gentle heating or reflux to go to completion. Overheating can lead to decomposition and the formation of tarry byproducts.
-
Incomplete reaction: Ensure a sufficient excess of the chlorinating agent is used and that the reaction is allowed to proceed for an adequate amount of time. Monitoring the reaction by TLC can help determine completion.
-
Workup procedure: The workup often involves quenching with ice water to destroy excess chlorinating agent. This must be done carefully to avoid a violent reaction and potential degradation of the product. Neutralization with a base like sodium carbonate should also be performed cautiously to avoid hydrolysis of the mustard.
Q4: My final product is a dark, oily substance that is difficult to purify. What are these impurities and how can I remove them?
A4: Dark, tarry impurities are often the result of side reactions and decomposition. Potential side products include:
-
Polymerization products: Especially from the reaction with ethylene oxide if the temperature is not controlled.
-
Oxidation products of aniline: Aniline is susceptible to oxidation, which can lead to colored impurities.
-
Over-chlorinated products or other side reactions from the chlorination step.
Purification can be challenging. Column chromatography is often required. If the product is an oil, it may be possible to induce crystallization by dissolving it in a minimal amount of a suitable solvent and adding a non-polar solvent, then cooling. Washing the crude product with a non-polar solvent like hexane may help remove some less polar impurities.
Q5: How can I improve the purity of my starting aniline?
A5: The purity of the starting aniline is critical. Commercial aniline can contain oxidation products. It is recommended to purify aniline before use, for example, by distillation over zinc dust to remove colored impurities.
Experimental Protocols
Protocol 1: Synthesis of N,N-bis(2-hydroxyethyl)aniline
-
To a stirred mixture of aniline (e.g., 0.1 mol) in a suitable solvent (e.g., 4 N aqueous acetic acid), cool the reaction vessel to approximately 5°C in an ice bath.
-
Slowly add liquefied ethylene oxide (e.g., 0.25 mol) while maintaining the temperature at 5°C.
-
After the initial addition, allow the mixture to warm to room temperature.
-
A further quantity of liquefied ethylene oxide (e.g., 0.3 mol) is then added, again with cooling and stirring.
-
Once the reaction is complete, neutralize the mixture with an aqueous solution of sodium carbonate.
-
Extract the product with an organic solvent such as chloroform.
-
The organic layers are combined, washed, and dried. The solvent is then removed under reduced pressure to yield N,N-bis(2-hydroxyethyl)aniline.
Protocol 2: Synthesis of N,N-bis(2-chloroethyl)aniline (this compound)
-
Dissolve the N,N-bis(2-hydroxyethyl)aniline (e.g., 0.1 mol) obtained from Protocol 1 in a suitable solvent like chloroform.
-
React the solution with a slight excess of a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), added portion-wise with constant stirring.
-
The temperature is raised to approximately 50°C and the mixture is refluxed until the chlorination is complete.
-
After completion, the reaction mixture is carefully poured onto ice water to decompose the excess chlorinating agent.
-
The layers are separated, and the organic layer is washed with a neutral solution (e.g., water) until neutral.
-
The organic layer is dried, and the solvent is removed by azeotropic distillation to obtain N,N-bis(2-chloroethyl)aniline.
Data Presentation
| Parameter | Value/Range | Expected Outcome/Yield | Reference Compound |
| N,N-bis(2-hydroxyethyl)-p-toluidine Synthesis | |||
| Yield | Substantially quantitative | High purity intermediate | N,N-bis(2-hydroxyethyl)-p-toluidine |
| Chlorination to N,N-bis(2-chloroethyl)-p-toluidine | |||
| Yield | ~80% | Crude product | N,N-bis(2-chloroethyl)-p-toluidine[1] |
| Nitration of N,N-bis(2-chloroethyl)-p-toluidine | |||
| Yield | 94% | Isolated product | N,N-bis(2-chloroethyl)-2-nitro-p-toluidine[1] |
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Aniline Mustard Resistance in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome resistance to aniline mustard in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to this compound. What are the common mechanisms of resistance?
A1: Resistance to this compound, a DNA alkylating agent, is a multifactorial issue. The primary mechanisms include:
-
Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to remove this compound-induced DNA adducts and interstrand crosslinks (ICLs). Key pathways involved are Non-Homologous End Joining (NHEJ) and Homologous Recombination Repair (HRR).[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Apoptotic Pathways: Mutations or changes in the expression of proteins involved in apoptosis (programmed cell death) can make cancer cells less sensitive to the cytotoxic effects of this compound.
-
Induction of Oxidative Stress Responses: this compound can induce the production of reactive oxygen species (ROS).[2] Resistant cells may have enhanced antioxidant capacity to neutralize this ROS-mediated damage.
Q2: How can I develop an this compound-resistant cancer cell line for my experiments?
A2: Developing a resistant cell line is a time-consuming process that involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound. A general protocol is provided in the "Experimental Protocols" section below. The process can take anywhere from 3 to 18 months.
Q3: My MTT/MTS assay results for this compound cytotoxicity are inconsistent. What could be the problem?
A3: Inconsistent results in cell viability assays can arise from several factors. Please refer to the detailed "Troubleshooting Guide: Cell Viability Assays" below for a comprehensive list of potential issues and solutions. Common problems include improper cell seeding density, degradation of the this compound solution, and interference of the compound with the assay reagents.
Q4: What are some strategies to overcome this compound resistance in my cellular models?
A4: Several strategies can be explored to circumvent this compound resistance:
-
Combination Therapy: Combining this compound with inhibitors of DNA repair pathways, ABC transporters, or pro-survival signaling pathways can re-sensitize resistant cells.
-
Targeting Mitochondrial Respiration: Some this compound analogs have been shown to inhibit Complex I of the electron transport chain, leading to increased ROS production and enhanced cytotoxicity.[2]
-
Development of Novel Analogs: Hybrid molecules that combine the alkylating mustard moiety with other cytotoxic or targeting agents are being developed to have multi-pronged effects and overcome resistance.
Troubleshooting Guides
Troubleshooting Guide: Developing this compound-Resistant Cell Lines
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Massive cell death after initial this compound treatment. | The starting concentration of this compound is too high. | Begin with a concentration that is significantly lower than the IC50 of the parental cell line. A good starting point is a concentration that causes 10-20% cell death. |
| Cells are not developing resistance over time. | The incremental increase in this compound concentration is too rapid. The selection pressure is not consistent. | Increase the drug concentration more gradually. Ensure that the cells have fully recovered and are proliferating steadily before increasing the dose. Maintain a consistent treatment schedule. |
| Resistant phenotype is lost after a few passages without the drug. | The resistance mechanism is transient or not stably integrated. | Maintain the resistant cell line in a culture medium containing a maintenance dose of this compound. Periodically re-verify the IC50 to ensure the resistant phenotype is stable. |
Troubleshooting Guide: Cell Viability Assays (e.g., MTT, MTS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells. | Uneven cell seeding. Edge effects in the microplate. Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use calibrated pipettes and be consistent with your technique. |
| Low signal or no dose-response curve. | This compound solution has degraded. The drug concentration range is not appropriate. The incubation time is too short. | This compound is reactive; prepare fresh solutions for each experiment. Perform a wide-range dose-finding experiment to determine the appropriate concentration range for your cell line. Optimize the incubation time (typically 24-72 hours). |
| High background absorbance. | Contamination of the cell culture or reagents. Spontaneous reduction of the tetrazolium salt. | Regularly check for microbial contamination. Ensure all reagents are sterile. Test for chemical interference by incubating the drug with the assay reagent in cell-free wells. |
Troubleshooting Guide: DNA Interstrand Crosslink (ICL) Analysis by Comet Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No "comet" formation in positive controls. | Insufficient DNA damage. Electrophoresis conditions are incorrect. | Ensure the positive control (e.g., a known crosslinking agent or ionizing radiation) is inducing sufficient DNA strand breaks. Optimize the voltage and duration of the electrophoresis. |
| High level of DNA damage in negative controls. | Cells are unhealthy or apoptotic. Excessive handling during the assay. | Use cells in the logarithmic growth phase and ensure high viability before starting the experiment. Handle the cells gently to avoid mechanical shearing of the DNA. |
| Inconsistent comet tail lengths. | Uneven electrophoresis field. Variation in the agarose gel density. | Ensure the electrophoresis tank is level and the buffer covers the slides evenly. Prepare the agarose gel at the correct temperature and concentration. |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.
This table provides a representative example of the expected shift in IC50 values upon the development of resistance. Actual values will vary depending on the cell line and the specific resistance mechanisms.
| Cell Line | Phenotype | This compound IC50 (µM) | Resistance Factor |
| MCF-7 | Sensitive (Parental) | 15 | - |
| MCF-7/AM-R | Resistant | 120 | 8.0 |
| A549 | Sensitive (Parental) | 25 | - |
| A549/AM-R | Resistant | 250 | 10.0 |
| HCT116 | Sensitive (Parental) | 10 | - |
| HCT116/AM-R | Resistant | 150 | 15.0 |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cancer Cell Line
-
Determine the IC50 of the Parental Cell Line: Perform a cell viability assay (e.g., MTT) to determine the half-maximal inhibitory concentration (IC50) of this compound for the sensitive parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration that causes approximately 10-20% cell death.
-
Recovery and Escalation: Once the cells have recovered and resumed normal proliferation, increase the concentration of this compound in the culture medium by a small increment (e.g., 1.5 to 2-fold).
-
Repeat Cycles: Continue this cycle of treatment, recovery, and dose escalation for several months.
-
Verification of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the treated cell population. A significant increase in the IC50 compared to the parental cell line indicates the development of resistance.
-
Clonal Selection (Optional): To obtain a homogenous resistant population, single-cell cloning can be performed from the resistant cell pool.
-
Maintenance: Maintain the established resistant cell line in a continuous culture with a maintenance concentration of this compound to preserve the resistant phenotype.
Protocol 2: Assessment of ABCB1 (P-gp) Activity using Rhodamine 123 Efflux Assay
-
Cell Seeding: Seed both the sensitive parental and the this compound-resistant cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment (Control): Treat a subset of wells with a known ABCB1 inhibitor, such as verapamil, for 1 hour.
-
Rhodamine 123 Loading: Add rhodamine 123, a fluorescent substrate of ABCB1, to all wells and incubate for 30-60 minutes at 37°C.
-
Efflux Period: Remove the rhodamine 123-containing medium and replace it with a fresh, drug-free medium. Incubate for an additional 30-60 minutes to allow for drug efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity between the sensitive and resistant cell lines. A lower fluorescence intensity in the resistant cells indicates increased efflux of rhodamine 123. The fluorescence in the verapamil-treated resistant cells should be higher than in the untreated resistant cells, confirming the role of ABCB1 in the efflux.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: DNA Damage Response Pathway in this compound Action.
Caption: ABC Transporter-Mediated Drug Efflux of this compound.
Experimental Workflow Diagram
Caption: Experimental Workflow for Overcoming this compound Resistance.
References
Technical Support Center: HPLC Purification of Aniline Mustard Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of aniline mustard derivatives.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC purification of this compound derivatives in a question-and-answer format.
Question: Why am I seeing multiple peaks when I expect only one for my purified this compound derivative?
Answer:
The appearance of multiple unexpected peaks can be attributed to several factors, primarily the inherent reactivity of aniline mustards.
-
On-column Degradation: Aniline mustards are susceptible to hydrolysis, especially in aqueous mobile phases. The bis(2-chloroethyl)amine moiety can react with water, leading to the formation of hydroxylated and other degradation products that will appear as separate peaks in your chromatogram.
-
Reaction with Mobile Phase Components: If your mobile phase contains nucleophilic solvents (e.g., methanol) or additives, your this compound derivative may react to form adducts, resulting in extra peaks.
-
Photo-degradation: Some aniline derivatives are light-sensitive. Exposure of your sample or mobile phase to UV light can cause degradation.
-
Impure Starting Material: The impurities may have been present in your sample before injection.
Troubleshooting Steps:
-
Minimize Water in Mobile Phase: If possible, use a mobile phase with a lower water content or consider normal-phase chromatography with non-aqueous solvents.
-
Control pH: Maintain an acidic pH (e.g., using 0.1% formic acid or acetic acid) in your mobile phase. This can help to suppress the reactivity of the mustard group and minimize interactions with free silanol groups on the column.
-
Use Aprotic Solvents: Opt for aprotic solvents like acetonitrile over protic solvents like methanol to reduce the chance of adduct formation.
-
Protect from Light: Use amber vials for your samples and cover your mobile phase reservoirs to protect them from light.
-
Analyze a Freshly Prepared Sample: Prepare your sample immediately before injection to minimize degradation over time.
-
Consider a Blank Gradient: Run a blank gradient (injecting only the sample solvent) to identify any peaks originating from the mobile phase or system contamination.
Question: My peaks are tailing or showing poor shape. What could be the cause?
Answer:
Peak tailing is a common issue in HPLC and can be particularly pronounced with reactive compounds like this compound derivatives.
-
Interaction with Active Sites: The basic nitrogen of the aniline group can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing poor peak shape.
-
Column Contamination: Accumulation of highly retained impurities or degradation products on the column can lead to active sites and peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your aniline derivative, you can get a mix of ionized and non-ionized forms, which can result in peak tailing.
Troubleshooting Steps:
-
Use an End-Capped Column: Select a high-quality, end-capped C18 or C8 column to minimize the number of free silanol groups.
-
Lower the Mobile Phase pH: Adding a small amount of an acid (e.g., 0.1% TFA or formic acid) to the mobile phase can protonate the aniline nitrogen and reduce its interaction with silanols.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active sites on the column. However, be aware that TEA can suppress MS signals if you are using an LC-MS system.
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume to avoid overloading the column.
-
Flush the Column: If you suspect column contamination, flush the column with a strong solvent or a recommended cleaning procedure.
-
Consider an Inert Column: For highly sensitive analyses, using a bio-inert or PEEK-lined column can prevent interactions with metal surfaces in the HPLC system.[1][2]
Question: I am losing my sample during purification, and the recovery is very low. Why is this happening?
Answer:
Low recovery of this compound derivatives is a critical issue, often linked to their reactive nature.
-
Irreversible Adsorption: The compound may be irreversibly binding to active sites on the column or frits.
-
Degradation: As mentioned earlier, the compound may be degrading under the HPLC conditions, and you are collecting only a fraction of the original material.
-
Reaction with System Components: Aniline mustards can potentially react with stainless steel components of the HPLC system, especially if the system is not well-passivated.
Troubleshooting Steps:
-
Passivate the HPLC System: Before running your purification, it is good practice to passivate the system by flushing it with a suitable solvent (e.g., a mixture of methanol and nitric acid, followed by a thorough wash with water and your mobile phase). Always consult your HPLC system's manual before performing any passivation procedure.
-
Use an Inert System: Employing a bio-inert or metal-free HPLC system can significantly reduce sample loss due to interaction with metallic surfaces.[1][2]
-
Optimize Mobile Phase: Ensure your mobile phase conditions are optimized for the stability of your compound (e.g., appropriate pH, solvent choice).
-
Work Quickly: Minimize the time your sample spends in the HPLC system by using a faster flow rate or a shorter gradient, provided resolution is not compromised.
-
Consider Pre-column Derivatization: If direct purification is consistently problematic, consider derivatizing the this compound to a more stable compound for purification, followed by a deprotection step if necessary.[3]
Frequently Asked Questions (FAQs)
What is the biggest challenge in the HPLC purification of this compound derivatives?
The primary challenge is the inherent chemical reactivity of the mustard moiety.[4] Aniline mustards are alkylating agents, making them prone to degradation, particularly through hydrolysis, and reaction with nucleophiles present in the HPLC system (solvents, additives, column material). This can lead to low recovery, poor peak shapes, and the appearance of multiple impurity peaks.
What type of HPLC column is best suited for this compound derivatives?
A good starting point is a high-quality, end-capped C18 reversed-phase column. These columns have a reduced number of free silanol groups, which can cause peak tailing with basic compounds like anilines. For particularly challenging separations or to minimize on-column reactions, consider using a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a bio-inert column with PEEK-lined hardware to prevent metal interactions.[1][2]
How can I improve the stability of my this compound derivative in the mobile phase?
To enhance stability, consider the following:
-
pH Control: An acidic mobile phase (pH 2.5-4) is generally recommended to suppress the reactivity of the mustard group and minimize silanol interactions.
-
Solvent Choice: Use high-purity, HPLC-grade solvents. Acetonitrile is often preferred over methanol as it is aprotic and less likely to react with the mustard.
-
Temperature Control: Perform the purification at a controlled, and if possible, lower temperature to reduce the rate of degradation.
-
Fresh Mobile Phase: Always use freshly prepared mobile phase, as the composition and pH can change over time.
What are the expected degradation products of aniline mustards in an aqueous mobile phase?
The primary degradation pathway for aniline mustards in the presence of water is hydrolysis of the chloroethyl groups to form the corresponding hydroxyethyl derivatives (diols). These degradation products are more polar and will typically elute earlier than the parent compound in reversed-phase HPLC.
HPLC Parameters for Aniline Derivatives
The following table summarizes typical starting parameters for the HPLC analysis and purification of aniline derivatives. These may need to be optimized for your specific this compound derivative.
| Parameter | Typical Value/Condition | Rationale |
| Column | C18, end-capped, 5 µm, 4.6 x 150 mm | Good retention for aromatic compounds, reduced silanol interactions. |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Provides protons to maintain an acidic pH for stability and good peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetic Acid | Aprotic organic solvent, good UV transparency. |
| Gradient | 5-95% B over 20-30 minutes | A good starting point for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. Can be scaled up for preparative purification. |
| Column Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times. Lower temperatures may improve stability. |
| Detection Wavelength | 254 nm or 280 nm | Aniline and its derivatives typically have strong UV absorbance at these wavelengths.[4] |
| Injection Volume | 5-20 µL (analytical) | Should be optimized to avoid column overload. |
Experimental Protocols
General Protocol for Analytical HPLC of an this compound Derivative:
-
System Preparation:
-
Ensure the HPLC system is clean and free of contaminants.
-
Prime all solvent lines with freshly prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the this compound derivative in a suitable solvent, preferably the initial mobile phase composition, to a concentration of approximately 0.1-1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Injection and Data Acquisition:
-
Inject the prepared sample onto the equilibrated column.
-
Run the desired gradient method while monitoring the UV absorbance at the appropriate wavelength.
-
Collect and process the data using the chromatography software.
-
Workflow and Logic Diagrams
Below is a troubleshooting workflow for common issues encountered during the HPLC purification of this compound derivatives.
Caption: Troubleshooting workflow for HPLC of this compound derivatives.
References
Aniline mustard storage and handling best practices
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide essential information on the storage, handling, and experimental use of aniline mustard. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the safe and effective use of this compound in your research.
Quick Facts
| Property | Value |
| Chemical Name | N,N-bis(2-chloroethyl)aniline |
| Synonyms | This compound, Lymphocin, Lymphochin |
| CAS Number | 553-27-5 |
| Molecular Formula | C10H13Cl2N |
| Molecular Weight | 218.12 g/mol |
| Appearance | Colorless to brownish oily liquid or solid |
| Primary Hazard | Alkylating agent, toxic, suspected carcinogen |
I. Storage and Stability
Proper storage of this compound is critical to maintain its integrity and ensure personnel safety.
Storage Conditions and Stability
| Condition | Solvent | Duration | Notes |
| Solid | - | Up to 2 years | Store at 2-8°C under an inert atmosphere. Protect from light and moisture. |
| Stock Solution | DMSO | 6 months | Store at -80°C. Protect from light.[1] |
| Stock Solution | DMSO | 1 month | Store at -20°C. Protect from light.[1] |
| Working Solution | Aqueous buffers | Freshly prepared | Recommended for immediate use, especially for in vivo experiments.[1] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[1]
FAQs: Storage and Stability
Q: My this compound has turned from a colorless oil to a brown color. Is it still usable?
A: Aniline and its derivatives can darken upon exposure to air and light due to oxidation.[2] While slight discoloration may not significantly impact purity for some applications, a significant color change could indicate degradation. It is recommended to use a fresh, properly stored batch for sensitive experiments to ensure reproducibility.
Q: I left my this compound stock solution at room temperature overnight. Is it still good?
A: this compound is sensitive to temperature and light. Leaving a solution at room temperature can lead to accelerated degradation, including hydrolysis. For critical experiments, it is advisable to prepare a fresh solution from solid material.
Q: Can I store this compound solutions in plastic tubes?
A: Aniline can attack some plastics.[3] It is best to store this compound and its solutions in glass vials with tight-fitting caps to prevent degradation and leaching of plasticizers.
II. Handling and Safety
This compound is a hazardous compound and must be handled with appropriate safety precautions.
Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of nitrile or neoprene gloves.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A buttoned lab coat is required.
-
Respiratory Protection: All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood.
FAQs: Handling and Safety
Q: What are the primary routes of exposure to this compound?
A: The primary routes of exposure are inhalation, ingestion, and skin contact. This compound is readily absorbed through the skin and can cause systemic toxicity.[4]
Q: What should I do in case of accidental exposure?
A:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Q: How should I dispose of this compound waste?
A: this compound and all contaminated materials (e.g., pipette tips, vials, gloves) should be treated as hazardous waste.[5] Collect all waste in a designated, sealed, and clearly labeled container for hazardous waste disposal according to your institution's guidelines. Do not dispose of this compound waste down the drain.[5]
III. Experimental Protocols and Troubleshooting
Preparation of Stock and Working Solutions
In Vitro Stock Solution (e.g., 10 mM in DMSO):
-
Equilibrate the this compound container to room temperature before opening.
-
In a chemical fume hood, weigh the required amount of this compound into a sterile glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Gently vortex or sonicate at room temperature to dissolve. If precipitation occurs, gentle warming may aid dissolution.[1]
-
Store the stock solution in aliquots at -80°C, protected from light.[1]
In Vivo Working Solution (Example Formulation): For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:[1]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300, Tween-80, and saline, mixing thoroughly after each addition.[1]
-
This working solution should be prepared fresh on the day of use.[1]
Experimental Workflow: In Vivo Solution Preparation
Caption: Workflow for preparing an this compound working solution for in vivo experiments.
FAQs: Experimental Procedures
Q: My this compound is not dissolving in the recommended solvent system. What should I do?
A: If you encounter solubility issues, you can try gentle warming or sonication.[1] Ensure that your DMSO is anhydrous, as water content can affect the solubility of some compounds. If the problem persists, consider trying an alternative solvent system as described in the product datasheet, such as using corn oil for certain applications.[1]
Q: I see precipitation in my working solution after adding the aqueous component. How can I prevent this?
A: Precipitation upon addition of aqueous solutions is common for hydrophobic compounds. Ensure that you are adding the aqueous component slowly while vortexing. Preparing the working solution at a slightly warmer temperature may also help. For in vivo studies, it is critical that the final solution is clear and free of precipitates.
Q: How do I quench a reaction containing unreacted this compound?
A: this compound is an alkylating agent and should be quenched before workup and disposal. A common method for quenching nitrogen mustards is to react them with a nucleophile. A dilute aqueous solution of sodium thiosulfate or a secondary amine like diethylamine can be used. The quenching should be performed in the reaction vessel at a controlled temperature (e.g., 0°C to room temperature) with stirring. The reaction progress can be monitored by TLC or LC-MS to ensure complete quenching before proceeding with the workup.
IV. Mechanism of Action
This compound is a DNA alkylating agent. Its cytotoxicity is primarily due to its ability to form covalent bonds with DNA.
Mechanism of DNA Alkylation
The bis(2-chloroethyl)amino group of this compound undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA, primarily the N7 position of guanine bases. This process can occur with both chloroethyl arms, leading to the formation of interstrand cross-links in the DNA. These cross-links prevent DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4][6]
Diagram: this compound Mechanism of Action
Caption: Simplified mechanism of action of this compound leading to apoptosis.
V. Spill and Decontamination
Immediate and proper decontamination is crucial in the event of an this compound spill.
Spill Cleanup Protocol
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Personal Protective Equipment: Before cleaning the spill, don appropriate PPE, including a lab coat, double gloves, and eye/face protection.
-
Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.
-
Neutralization: Carefully add a decontaminating solution. A common decontaminating solution for nitrogen mustards is a dilute bleach solution (e.g., 10% bleach in water). Be aware that this reaction can be exothermic.
-
Collection: Collect the absorbed and neutralized material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Final Decontamination: Wipe the spill area with the decontaminating solution, followed by a rinse with soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
Decontamination Workflow Diagram
Caption: Step-by-step workflow for the safe decontamination of an this compound spill.
This Technical Support Center provides a comprehensive overview of the best practices for handling this compound. Always refer to your institution's specific safety guidelines and the Safety Data Sheet (SDS) provided by the manufacturer before working with this compound.
References
Aniline Mustard Animal Studies: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for conducting animal studies with aniline mustard and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound compound is poorly soluble. What vehicle should I use for administration?
A1: Aniline mustards are often lipophilic and have poor aqueous solubility. A common and effective vehicle is a mixture of Dimethyl Sulfoxide (DMSO) and a carrier oil or saline.
-
Initial Solubilization: First, dissolve the this compound powder in 100% DMSO.
-
Dilution for Injection: For intraperitoneal (IP) or intravenous (IV) injections, this DMSO stock can then be diluted with sterile corn oil, cottonseed oil, or a saline solution containing a surfactant like Tween 80 or Cremophor EL to maintain solubility and reduce precipitation. A final DMSO concentration of <5-10% is recommended to minimize vehicle-induced toxicity in the animals.
-
Troubleshooting: If precipitation occurs upon dilution, try slightly increasing the DMSO concentration or using a co-solvent system (e.g., DMSO/ethanol). Always prepare the final formulation fresh before each use, as the stability of aniline mustards in aqueous solutions can be poor.
Q2: I am observing high toxicity and rapid weight loss in my animal cohort, even at published doses. What could be the cause?
A2: Significant toxicity can stem from several factors, including the specific this compound analogue, the animal strain, or the administration protocol.
-
Dose and Analogue Variability: The toxicity of aniline mustards can vary significantly between different analogues. For example, melphalan, a well-known this compound derivative, has a different toxicity profile than chlorambucil. Ensure your dose is appropriate for the specific compound you are using.
-
Strain Sensitivity: Different strains of mice or rats can have varied sensitivities to chemotherapeutic agents. If you are using a different strain from the one cited in the literature, you may need to conduct a preliminary dose-finding study.
-
Vehicle Toxicity: As mentioned, high concentrations of DMSO can cause local irritation, inflammation, and systemic toxicity. Ensure your final vehicle concentration is within a safe range (<10%).
-
Dosing Schedule: A cumulative dose given as a single bolus is often more toxic than the same total dose fractionated over several days. Consider adjusting your dosing schedule to reduce peak plasma concentrations.
Q3: My results are highly variable between animals in the same treatment group. How can I improve consistency?
A3: High variability can undermine the statistical power of your study. Key areas to check are the formulation, administration accuracy, and animal health.
-
Formulation Homogeneity: If your compound is in a suspension, ensure it is thoroughly vortexed or sonicated before drawing each dose to prevent settling and ensure each animal receives the same concentration.
-
Accurate Administration: For IP injections, ensure consistent delivery into the peritoneal cavity, avoiding injection into the gut or other organs. For IV injections, confirm proper cannulation of the tail vein. For oral gavage, ensure the dose is delivered to the stomach without causing esophageal reflux or aspiration.
-
Animal Health: Use animals of a consistent age and weight. Ensure they are healthy and free from underlying infections, which can impact their response to treatment. House animals under standardized conditions (light/dark cycle, temperature, diet) to minimize environmental variables.
Q4: How does this compound lead to cell death? What is the primary signaling pathway involved?
A4: Aniline mustards are alkylating agents. Their primary mechanism involves covalently attaching an alkyl group to the N7 position of guanine in DNA. This leads to the formation of DNA adducts, which can cause interstrand and intrastrand cross-links. These cross-links physically block DNA replication and transcription, triggering cell cycle arrest and activating the DNA Damage Response (DDR) pathway, ultimately leading to apoptosis.
Validation & Comparative
A Comparative Analysis of Aniline Mustard and Chlorambucil Efficacy
This guide provides a detailed comparison of the anti-neoplastic agents aniline mustard and chlorambucil, intended for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for key assays.
Introduction
This compound and chlorambucil are both alkylating agents used in cancer chemotherapy. They belong to the nitrogen mustard class of drugs and exert their cytotoxic effects primarily by damaging cellular DNA.[1][2][3] Chlorambucil is a well-established drug used in the treatment of chronic lymphocytic leukemia (CLL) and certain lymphomas.[2] this compound, a parent compound for many derivatives, has been the subject of research due to its potent anti-tumor activities.[4] While both compounds share a core mechanism of DNA alkylation, recent studies have revealed distinct differences in their broader cellular effects, influencing their overall efficacy and potential applications.
Mechanism of Action
Both drugs function by covalently attaching alkyl groups to DNA bases, particularly the N7 position of guanine.[2][5] This process can lead to several cytotoxic outcomes:
-
DNA Cross-linking: The bifunctional nature of these mustards allows them to form interstrand and intrastrand cross-links in the DNA double helix. This prevents DNA strand separation, thereby halting DNA replication and transcription.[1][2]
-
DNA Fragmentation: The cell's repair machinery may attempt to remove the alkylated bases, leading to DNA strand breaks.[1][2]
-
Mispairing and Mutation: Alkylation can cause mispairing of nucleotides during DNA replication, leading to mutations.[1][2]
This DNA damage ultimately triggers cell cycle arrest and programmed cell death (apoptosis).[2]
Distinct Mechanisms
While both are DNA alkylating agents, a significant distinction lies in their mitochondrial effects. Certain this compound compounds, such as the agent 11β, have been shown to have a secondary mechanism of action. They accumulate in the mitochondria and inhibit Complex I of the electron transport chain.[3] This inhibition leads to a surge in reactive oxygen species (ROS), inducing significant oxidative stress that contributes substantially to the drug's cytotoxicity.[3] In contrast, chlorambucil does not induce ROS to the same extent at comparable concentrations.[3]
Comparative Efficacy: Quantitative Data
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes available IC50 and LC50 (lethal concentration, 50%) values for this compound and chlorambucil across various cancer cell lines. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Assay Type | IC50 / LC50 Value | Reference |
| This compound | CHO-AA8 (Chinese Hamster Ovary) | Cytotoxicity | 10.5 µM | [6] |
| UV4 (Chinese Hamster Ovary) | Cytotoxicity | 0.33 µM | [6] | |
| This compound (11β) | HeLa (Cervical Cancer) | Clonogenic | LC50 = 1.7 ± 0.1 µM | [3] |
| Chlorambucil | HeLa (Cervical Cancer) | Clonogenic | LC50 > 10 µM | [3] |
| MCF-7 (Breast Cancer) | Cytotoxicity | > 130 µM | [7] | |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | > 130 µM | [7] | |
| A2780 (Ovarian Carcinoma) | Cytotoxicity | 12 - 43 µM | [7] |
The data suggests that specific this compound compounds can be significantly more potent than chlorambucil, as demonstrated in HeLa cells where the LC50 for the this compound 11β was substantially lower than that of chlorambucil.[3] Studies have shown that the cytotoxicity of these mustards correlates well with their ability to induce DNA interstrand cross-links.[2]
Signaling Pathways
The induction of apoptosis by these agents involves distinct signaling cascades. The diagrams below illustrate the primary pathways activated by chlorambucil and this compound.
Caption: Chlorambucil-induced apoptosis pathway via DNA damage and p53 activation.
References
- 1. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxicity, DNA crosslinking ability and DNA sequence selectivity of the aniline mustards melphalan, chlorambucil and 4-[bis(2-chloroethyl)amino] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Genetics Analysis of an this compound Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic trial of this compound in patients with advanced cancer. Comparison of therapeutic response with cytochemical assessment of tumor cell beta-glucuronidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the DNA Cross-linking Activity of Aniline Mustard Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DNA cross-linking activity of aniline mustard analogues against other established alkylating agents. The following sections detail the experimental data, protocols, and cellular pathways involved in the mechanism of action of these compounds, offering a valuable resource for the validation and assessment of novel this compound derivatives.
Comparative Analysis of Cytotoxicity
This compound analogues have demonstrated significantly higher potency in inducing cell death compared to classical nitrogen mustards such as melphalan and chlorambucil.[1] The cytotoxic efficacy, often quantified by the half-maximal inhibitory concentration (IC50), showcases the superior activity of these analogues across various cancer cell lines.
Below is a summary of reported IC50 values for representative this compound analogues and other DNA cross-linking agents. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, drug exposure times, and assay methods.[2]
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| This compound Analogues | |||
| This compound | CHO-AA8 | 10.5 | [PMID: 2296009] |
| This compound | UV4 | 0.33 | [PMID: 2296009] |
| 4-Amino this compound | UV4 | ~0.1 (estimated) | [PMID: 2296009] |
| 4-Nitrothis compound | UV4 | ~22.5 (estimated) | [PMID: 2296009] |
| Classical Alkylating Agents | |||
| Melphalan | RPMI 6410 | ~1 µg/mL (~2.7 µM) | [Cancer Res. 1980;40(4):1169-72] |
| Chlorambucil | A2780 | 12 - 43 | [PMID: 37783963] |
| Chlorambucil | A2780 cisR | 12 - 43 | [PMID: 37783963] |
| Cisplatin | HT29 | >150 | [PMID: 32421295] |
| Cisplatin | MCF10A | ~2.5 | [PMID: 32421295] |
Mechanism of Action: DNA Interstrand Cross-linking
Aniline mustards, like other nitrogen mustards, exert their cytotoxic effects primarily through the formation of covalent bonds with DNA. The key lesion responsible for their high potency is the interstrand cross-link (ICL), which connects the two strands of the DNA double helix.[1] This prevents the separation of the DNA strands, a critical step for both DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
The general mechanism involves the formation of a highly reactive aziridinium ion, which then alkylates a nucleophilic site on a DNA base, most commonly the N7 position of guanine. In bifunctional mustards, this process can occur twice, leading to the formation of an ICL.
Caption: Mechanism of DNA cross-linking by this compound.
Experimental Protocols for Validating DNA Cross-linking
Comet Assay (Single-Cell Gel Electrophoresis) for Detecting DNA Damage
The comet assay is a sensitive method for detecting DNA strand breaks and cross-links in individual cells. To specifically detect ICLs, the assay is modified by introducing a DNA-damaging agent (e.g., ionizing radiation) to induce strand breaks. The presence of ICLs will reduce the migration of DNA fragments, resulting in a smaller "comet tail."
Protocol:
-
Cell Preparation:
-
Treat cells with the this compound analogue at various concentrations and for different durations.
-
Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
-
Embedding Cells in Agarose:
-
Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and allow it to solidify at 4°C for 10 minutes.
-
-
Cell Lysis:
-
Immerse the slides in a lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) at 4°C for at least 1 hour.
-
-
Induction of DNA Strand Breaks (for ICL detection):
-
Expose the slides to a controlled dose of X-rays or gamma radiation (e.g., 5-15 Gy) on ice.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Neutralize the slides with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA migration (comet tail length and intensity) using image analysis software. A decrease in tail moment compared to the irradiated control indicates the presence of ICLs.
-
Caption: Workflow for the modified comet assay to detect ICLs.
Denaturing Agarose Gel Electrophoresis for ICL Detection
This method directly visualizes the formation of ICLs in purified DNA.[3][4] When a DNA fragment containing an ICL is denatured, the two strands remain linked and will renature to a double-stranded form, which migrates slower on an agarose gel compared to the single-stranded, denatured DNA.
Protocol:
-
DNA Treatment:
-
Incubate a linearized plasmid or a specific DNA fragment with the this compound analogue at 37°C for a defined period.
-
-
DNA Purification:
-
Purify the DNA to remove the unbound drug using a suitable method (e.g., ethanol precipitation or spin column).
-
-
Denaturation:
-
Resuspend the DNA in a denaturation buffer (e.g., formamide-based loading buffer).
-
Heat the sample at 95°C for 5 minutes to denature the DNA, followed by rapid cooling on ice to prevent re-annealing of non-cross-linked strands.
-
-
Agarose Gel Electrophoresis:
-
Prepare a standard agarose gel (1-1.5%).
-
Load the denatured DNA samples alongside non-denatured and untreated controls.
-
Run the gel until adequate separation is achieved.
-
-
Staining and Visualization:
-
Stain the gel with a DNA intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV illumination. The presence of a higher molecular weight band corresponding to the double-stranded DNA in the denatured, treated sample indicates the formation of ICLs.
-
Cellular Response to DNA Cross-links
The formation of ICLs triggers a complex cellular response, primarily involving the Fanconi Anemia (FA) DNA repair pathway and, if the damage is too extensive, the apoptotic signaling cascade.
Fanconi Anemia Pathway for ICL Repair
The FA pathway is a specialized DNA repair mechanism crucial for resolving ICLs.[5][6][7][8][9] A key event in this pathway is the monoubiquitination of the FANCD2-FANCI complex, which coordinates the recruitment of various nucleases and other repair proteins to the site of the lesion.
Caption: Simplified Fanconi Anemia pathway for ICL repair.
DNA Damage-Induced Apoptosis
If the DNA damage caused by this compound analogues is overwhelming and cannot be repaired by pathways like the FA pathway, the cell will initiate programmed cell death, or apoptosis. This is a critical mechanism to eliminate cells with compromised genomic integrity. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Intrinsic apoptosis pathway induced by DNA damage.
Conclusion
This compound analogues represent a potent class of DNA cross-linking agents with superior cytotoxic activity compared to conventional therapies. This guide provides a framework for the validation of their mechanism of action through robust experimental protocols. The presented data and pathways underscore the importance of DNA interstrand cross-linking as the primary driver of their anti-cancer effects and highlight the cellular machinery involved in responding to this type of DNA damage. These methodologies and conceptual frameworks are essential for the continued development and evaluation of novel this compound derivatives as next-generation cancer therapeutics.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. Chemical Genetics Analysis of an this compound Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 7. Fanconi Anemia Proteins, DNA Interstrand Crosslink Repair Pathways, and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 9. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Aniline Mustard and Other Nitrogen Mustards: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of aniline mustard and other prominent nitrogen mustards, including chlorambucil, melphalan, and cyclophosphamide. The information presented is intended to support research and development efforts in the field of oncology by offering a comprehensive overview of their mechanisms of action, cytotoxic profiles, and the experimental protocols used for their evaluation.
Introduction to Nitrogen Mustards
Nitrogen mustards are a class of bifunctional alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their cytotoxic effects are primarily attributed to their ability to form covalent bonds with DNA, leading to DNA damage and the induction of apoptosis.[2] The general structure of a nitrogen mustard consists of a nitrogen atom connected to two chloroethyl groups. Variations in the third substituent on the nitrogen atom, particularly the substitution of an aliphatic group with an aromatic ring as in aniline mustards, significantly influence the compound's reactivity, lipophilicity, and biological activity.[3] Aromatic mustards are generally less reactive than their aliphatic counterparts due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring.[3]
Mechanism of Action
The primary mechanism of action for nitrogen mustards involves the alkylation of DNA. This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion. This cation then reacts with nucleophilic sites on DNA, with the N7 position of guanine being the most frequent target.[2] Following the first alkylation, the second chloroethyl group can form another aziridinium ion and alkylate a second guanine base. This can result in the formation of DNA monoadducts, intrastrand cross-links (between guanines on the same DNA strand), and interstrand cross-links (between guanines on opposite DNA strands).[2][4] Interstrand cross-links are considered the most cytotoxic lesions as they prevent the separation of DNA strands, thereby blocking DNA replication and transcription, ultimately leading to cell death.[2][5]
While DNA alkylation is the common mechanism, some studies have revealed additional modes of action for certain this compound derivatives. For instance, a derivative of this compound has been shown to inhibit complex I of the mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress, which contributes to its cytotoxic effects.
Below is a diagram illustrating the general signaling pathway of nitrogen mustard-induced DNA damage and apoptosis.
Comparative Cytotoxicity
Direct comparative studies of the cytotoxicity of this compound, chlorambucil, melphalan, and cyclophosphamide across the same cancer cell lines under identical experimental conditions are limited in the publicly available literature. However, data from various studies provide insights into their relative potencies. The following tables summarize available IC50 values. It is important to note that these values are highly dependent on the cell line and the specific experimental conditions.
Table 1: Cytotoxicity of this compound and its Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HT-29 (Colon Carcinoma) | ~25 | [6] |
| This compound Derivative | A549 (Lung Carcinoma) | 0.089 - 0.200 | [3] |
| This compound Derivative | HepG2 (Hepatocellular Carcinoma) | 0.089 - 0.200 | [3] |
Table 2: Cytotoxicity of Other Nitrogen Mustards
| Compound | Cell Line | IC50 (µM) | Reference |
| Chlorambucil | HT-29 (Colon Carcinoma) | >50 | [6] |
| Chlorambucil | MG-63 (Osteosarcoma) | >50 | [6] |
| Chlorambucil | SK-MEL-3 (Melanoma) | >50 | [6] |
| Melphalan | HT-29 (Colon Carcinoma) | ~5 | [6] |
| Melphalan | MG-63 (Osteosarcoma) | ~2 | [6] |
| Melphalan | SK-MEL-3 (Melanoma) | ~1 | [6] |
| Bendamustine | Various cancer cell lines | >50 | [6] |
From the available data, derivatives of this compound can exhibit very high cytotoxicity, with IC50 values in the nanomolar to low micromolar range.[3] Melphalan generally shows higher potency than chlorambucil and bendamustine in the tested cell lines.[6] The cytotoxicity of the parent this compound appears to be intermediate, though more data is needed for a definitive comparison. The lower reactivity of aromatic mustards like this compound and chlorambucil may contribute to a different pharmacological profile compared to the more reactive aliphatic mustards.
DNA Interstrand Cross-linking Efficiency
The formation of DNA interstrand cross-links (ICLs) is a critical determinant of the cytotoxicity of nitrogen mustards. The efficiency of ICL formation can vary significantly between different mustards.
-
Melphalan has been shown to form ICLs more slowly than mechlorethamine and phosphoramide mustard, but the resulting cross-links are more stable.[4]
-
Mechlorethamine and phosphoramide mustard can induce intrastrand cross-links between adjacent guanines, a phenomenon not observed with melphalan.[4] This difference in cross-linking profile may be due to the conformational preferences of the monofunctionally bound drug intermediates.[4]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitrogen mustard compounds (e.g., this compound, chlorambucil, melphalan) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
The workflow for a typical cytotoxicity assay is depicted below.
DNA Interstrand Cross-linking Assay (Comet Assay)
The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage, including interstrand cross-links, at the level of individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleus, forming a "comet tail." DNA interstrand cross-links prevent the unwinding and migration of DNA. To detect ICLs, a DNA damaging agent (e.g., ionizing radiation or a chemical mutagen like styrene oxide) is used to introduce a known number of strand breaks.[7] In the presence of ICLs, the migration of the fragmented DNA is impeded, resulting in a smaller comet tail.
Protocol:
-
Cell Treatment: Treat cells with the nitrogen mustard compound for a specific duration.
-
Induction of Strand Breaks: After treatment, irradiate the cells with a fixed dose of X-rays or gamma-rays (e.g., 5-10 Gy) on ice to induce random DNA strand breaks.
-
Cell Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (e.g., tail length, tail moment) using image analysis software. A decrease in DNA migration in drug-treated, irradiated cells compared to irradiated control cells indicates the presence of ICLs.
The logical relationship for detecting DNA interstrand cross-links using the Comet assay is outlined below.
Summary and Future Directions
This compound and other nitrogen mustards remain a significant class of anticancer agents. Their primary mechanism of action through DNA alkylation and the formation of cytotoxic interstrand cross-links is well-established. However, the nuances in their chemical reactivity, structure-activity relationships, and potential for alternative mechanisms of action, such as the induction of oxidative stress, provide avenues for the development of novel and more effective cancer therapies.
Future research should focus on:
-
Conducting direct, head-to-head comparative studies of the cytotoxicity and DNA cross-linking efficiency of this compound and other nitrogen mustards in a broader range of cancer cell lines.
-
Investigating the role of alternative mechanisms, such as mitochondrial dysfunction and ROS production, in the anticancer activity of a wider array of this compound derivatives.
-
Developing novel this compound-based compounds with improved tumor selectivity and reduced off-target toxicity, potentially through conjugation with tumor-targeting moieties.
This guide provides a foundational understanding for researchers in the field and highlights the need for further comparative studies to fully elucidate the therapeutic potential of this compound and its derivatives in comparison to other clinically established nitrogen mustards.
References
- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Specificity and kinetics of interstrand and intrastrand bifunctional alkylation by nitrogen mustards at a G-G-C sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Induction and repair of DNA cross-links induced by sulfur mustard in the A-549 cell line followed by a comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Aniline Mustard Derivatives: A Head-to-Head Cytotoxicity Comparison for Cancer Research
A comprehensive analysis of the cytotoxic profiles of various aniline mustard derivatives reveals significant differences in their potency against cancer cell lines, underscoring the critical role of chemical structure in their anti-neoplastic activity. This guide provides a comparative overview of key derivatives, their cytotoxic efficacy, and the experimental methodologies used for their evaluation, offering valuable insights for researchers and drug development professionals in oncology.
Aniline mustards, a class of alkylating agents, have long been a cornerstone in cancer chemotherapy. Their mechanism of action primarily involves the formation of covalent DNA adducts, leading to cell cycle arrest and apoptosis. However, the efficacy and toxicity of these compounds can be significantly modulated by substitutions on the aniline ring and by conjugation to other molecules. This comparison focuses on the structure-activity relationships and cytotoxic profiles of several key this compound derivatives.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic potential of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for several this compound derivatives against various cancer cell lines, compiled from multiple studies.
| Derivative | Cell Line | IC50 (µM) | Reference |
| This compound | CHO-AA8 | 10.5 | [1] |
| This compound | UV4 | 0.33 | [1] |
| 11β (this compound-androgen receptor ligand conjugate) | HeLa | LC50 = 6.3 ± 0.1 | [2] |
| 9-Anilinoacridine with N-mustard (Compound 13) | CCRF-CEM (Human lymphoblastic leukemia) | 0.0013 | [3] |
| Phenylboronic Acid Nitrogen Mustard (Compound 1) | MDA-MB-468 (Triple-negative breast cancer) | 16.7 | [4][5] |
| Chlorambucil | MDA-MB-468 (Triple-negative breast cancer) | 34.4 | [4][5] |
| Melphalan | MDA-MB-468 (Triple-negative breast cancer) | 48.7 | [4][5] |
| This compound Glucuronide (AMG) | Walker 256 (Carcinosarcoma) | ~80 times less toxic than this compound | [6] |
| p-Hydroxythis compound (HAM) | Walker 256 (Carcinosarcoma) | ~800 times more toxic than this compound Glucuronide | [6] |
Experimental Protocols
The determination of cytotoxicity is paramount in the evaluation of anti-cancer compounds. The following are detailed methodologies for key experiments cited in the comparison of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., PC3, HT-29, SKNMC) are seeded in 96-well plates at a specific density and allowed to attach overnight.[7]
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and a control compound (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).[5][7]
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term cytotoxic effects of a compound.
-
Cell Seeding: A low density of cells (e.g., 1 x 10³ HeLa cells/well) is seeded in 6-well plates and allowed to attach for 24 hours.[2]
-
Compound Exposure: The cells are treated with the test compounds dissolved in a suitable solvent (e.g., DMSO) for a defined period (e.g., 24 hours).[2]
-
Recovery: The drug-containing medium is replaced with fresh medium, and the cells are allowed to grow for 3-5 days until visible colonies are formed.[2]
-
Staining and Counting: The colonies are fixed with a mixture of water, methanol, and acetic acid and stained with crystal violet (0.5%). The number of colonies is then manually counted.[2]
-
Calculation: The surviving fraction is calculated as the ratio of the number of colonies in the treated wells to the number in the untreated control wells. The LC50 (lethal concentration 50%) can be determined from this data.[2]
Signaling Pathways and Mechanisms of Action
Aniline mustards exert their cytotoxic effects through multiple mechanisms, primarily by inducing DNA damage, which subsequently triggers apoptosis. A key aspect of their activity also involves the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.
Figure 1. Dual mechanisms of this compound-induced cytotoxicity.
The diagram above illustrates the two primary pathways through which this compound derivatives induce cell death. Upon entering the cell, they can directly cause DNA damage through alkylation, leading to cell cycle arrest and apoptosis. Concurrently, some derivatives can target mitochondria, leading to an increase in reactive oxygen species (ROS) production, oxidative stress, loss of mitochondrial membrane potential, and subsequent apoptosis.[2][8] The antitumor agent 11β, for instance, has been shown to induce apoptosis through both DNA adduct formation and the generation of mitochondrial ROS.[2] The presence of antioxidants like N-acetylcysteine can reduce the cytotoxicity of such compounds, highlighting the significant contribution of ROS to their mechanism of action.[2]
Structure-Activity Relationship
The cytotoxic potency of aniline mustards is highly dependent on their chemical structure. For example, linking an this compound to a DNA-intercalating agent like 9-aminoacridine can dramatically increase its cytotoxicity, in some cases by up to 100-fold, as seen with compound 13.[3][9] The nature of the substituent on the aniline ring also plays a crucial role. Electron-donating groups can enhance activity, while electron-withdrawing groups can decrease it.[7][10] For instance, derivatives with a methoxy group have shown higher activity than those with a nitro group.[7] Furthermore, the development of prodrugs, such as this compound glucuronides, which can be selectively activated in the tumor microenvironment, represents a promising strategy to enhance tumor-specific cytotoxicity while minimizing systemic toxicity.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Genetics Analysis of an this compound Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxicity of this compound glucuronide alone or in a combination with glucose in Walker cells in culture and sarcoma-180 tumour bearing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA-directed alkylating agents. 1. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the reactivity of the mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypoxia-selective antitumor agents. 3. Relationships between structure and cytotoxicity against cultured tumor cells for substituted N,N-bis(2-chloroethyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
Aniline Mustard's Anticancer Efficacy: A Cross-Validation Study in Diverse Cancer Cell Lines
An in-depth comparison of the cytotoxic and mechanistic properties of aniline mustard and its derivatives across various cancer cell lines, supported by experimental data and protocols.
This compound, a nitrogen mustard alkylating agent, and its derivatives have long been a subject of interest in anticancer research. Their ability to induce cellular damage, primarily through DNA alkylation, forms the basis of their cytotoxic effects. This guide provides a comparative analysis of the anticancer activity of this compound and its analogs across different cancer cell lines, presenting key quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms.
Comparative Cytotoxicity of this compound
The anticancer activity of this compound and its derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency of the compound. The cytotoxic effects of this compound and its specific derivatives have been evaluated across a range of cancer cell lines, as summarized below.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | CHO-AA8 | Chinese Hamster Ovary | 10.5 | [1] |
| This compound | UV4 | Chinese Hamster Ovary (DNA repair deficient) | 0.33 | [1] |
| 11β (this compound Derivative) | HeLa | Human Cervical Cancer | 4.9 (24h exposure) | [2] |
| This compound Glucuronide | Walker 256 | Rat Carcinosarcoma | ~80 times less toxic than this compound | [3] |
| p-hydroxythis compound | Walker 256 | Rat Carcinosarcoma | ~800 times more toxic than this compound | [3] |
| Nitrogen Mustard-linked Chalcone (5k) | K562 | Human Myelogenous Leukemia | 0.61 | [4] |
| Nitrogen Mustard-linked Chalcone (5e) | K562 | Human Myelogenous Leukemia | 2.55 | [4] |
This table summarizes IC50 values from various studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanisms of Anticancer Action
The primary mechanism of action for aniline mustards is the alkylation of DNA. This process involves the formation of a highly reactive aziridinium ion that covalently binds to the N7 position of guanine bases in the DNA. This leads to the formation of DNA adducts, interstrand cross-links, and ultimately, the inhibition of DNA replication and transcription, triggering cell cycle arrest and apoptosis.[5]
A notable derivative, 11β, has been shown to possess a dual mechanism of action. In addition to DNA damage, it targets mitochondrial complex I of the electron transport chain.[2] This inhibition leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and further contributing to cancer cell death.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its anticancer activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are outlines of key experimental protocols used to assess the anticancer activity of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound (or its derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.[8]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[9]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Annexin V binds to exposed PS on apoptotic cells, while PI stains necrotic cells with compromised membranes.[8]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.[8]
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in cold 70% ethanol to permeabilize the cell membranes.[10]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).[11]
-
Incubation: Incubate the cells in the dark to allow for stoichiometric DNA staining.[10]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.[11]
Conclusion
The data presented in this guide demonstrate that this compound and its derivatives exhibit significant anticancer activity across a variety of cancer cell lines. While the primary mechanism of action is DNA alkylation leading to apoptosis, certain derivatives like 11β show a multi-pronged attack by also inducing mitochondrial dysfunction and oxidative stress. The provided IC50 values offer a quantitative comparison of potency, though it is important to consider the context of the specific cell line and experimental conditions. The detailed protocols for key assays serve as a valuable resource for researchers aiming to further investigate the anticancer properties of this class of compounds. Future research should focus on more direct, side-by-side comparative studies across a broader panel of cancer cell lines to better elucidate the spectrum of activity and potential for clinical translation of novel this compound derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Genetics Analysis of an this compound Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of this compound glucuronide alone or in a combination with glucose in Walker cells in culture and sarcoma-180 tumour bearing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
Evaluating the therapeutic index of aniline mustard versus traditional chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The quest for anti-cancer therapeutics with a wider therapeutic window—maximizing efficacy while minimizing toxicity—is a central challenge in oncology research. Alkylating agents, a cornerstone of chemotherapy, have proven efficacy but are often limited by a narrow therapeutic index. This guide provides a comparative evaluation of aniline mustards, a class of nitrogen mustard alkylating agents, against traditional chemotherapy, with a focus on their therapeutic index.
Executive Summary
Aniline mustards represent a class of alkylating agents that, like traditional chemotherapies such as cyclophosphamide and melphalan, exert their cytotoxic effects primarily through DNA damage. However, emerging evidence suggests that certain aniline mustard derivatives may possess a more favorable therapeutic index due to a dual mechanism of action that enhances their anti-cancer activity. This guide synthesizes available preclinical data to compare the efficacy and toxicity profiles of this compound compounds with those of traditional alkylating agents. While a direct quantitative comparison of the therapeutic index is limited by the available data, this guide provides a qualitative assessment based on existing in vitro and in vivo studies.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxicity (IC50 and LC50 values) of various this compound derivatives and traditional chemotherapy agents across different cancer cell lines. A lower value indicates higher potency.
Table 1: In Vitro Cytotoxicity (IC50/LC50 in µM) of this compound Derivatives
| Compound | Cell Line | IC50/LC50 (µM) | Reference |
| This compound Derivative (11β) | HeLa | LC50 = 1.7 ± 0.1 | [1] |
| Melphalan | LS174T | IC50 < 10 | [2] |
| K562 | IC50 ≈ 20 | [2] | |
| Chlorambucil | HeLa | LC50 > 10 | [1] |
| LS174T | IC50 ≈ 20 | [2] | |
| K562 | IC50 ≈ 50 | [2] | |
| 4-[bis(2-chloroethyl)amino] benzoic acid (BAM) | LS174T | IC50 > 100 | [2] |
| K562 | IC50 > 100 | [2] |
Table 2: In Vivo Efficacy and Toxicity of a Novel this compound Derivative (T1089) vs. Cyclophosphamide in Mice
| Compound | Parameter | Value | Reference |
| T1089 | LD16 (mg/kg) | 191 | [3] |
| LD50 (mg/kg) | 202 | [3] | |
| Antitumor Effect on Solid Ehrlich Carcinoma | High resistance at 33 mg/kg | [3] | |
| Cyclophosphamide (CPA) | LD50 (mg/kg) | 140 | [3] |
| Antitumor Effect on Solid Ehrlich Carcinoma | High resistance at 33 mg/kg | [3] |
Note: A direct comparison of the therapeutic index is challenging as the effective doses (ED50) for the same tumor model in the same study are not provided.
Mechanisms of Action: A Comparative Overview
Traditional alkylating agents like cyclophosphamide and melphalan primarily function by forming covalent bonds with DNA, leading to cross-linking, DNA strand breaks, and ultimately, cell death.[4][5] Aniline mustards share this fundamental mechanism of inducing DNA damage.
However, a novel this compound derivative, 11β, has been shown to possess a dual mechanism of action.[1] In addition to DNA alkylation, 11β inhibits Complex I of the mitochondrial electron transport chain. This inhibition leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis.[1] This secondary mechanism may contribute to a more potent and selective anti-cancer effect.
Signaling Pathways
The signaling pathways for DNA damage response are activated by both aniline mustards and traditional chemotherapy. The unique pathway for the this compound derivative 11β involves mitochondrial dysfunction.
Figure 1. General signaling pathway for DNA alkylating agents.
Figure 2. Dual signaling pathway of a novel this compound derivative.
Experimental Protocols
This section outlines the general methodologies used in the cited studies to evaluate the efficacy and toxicity of aniline mustards and traditional chemotherapy.
In Vitro Cytotoxicity Assay (IC50/LC50 Determination)
A common method to determine the concentration of a drug that inhibits cell growth by 50% (IC50) or is lethal to 50% of the cells (LC50) is the MTT or SRB assay.
Workflow:
Figure 3. Workflow for determining in vitro cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the test compound (this compound or traditional chemotherapy) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assay: A viability reagent (e.g., MTT, SRB) is added to each well. The absorbance is measured using a plate reader.
-
Data Analysis: The absorbance values are normalized to the control, and the IC50 or LC50 is calculated using a dose-response curve.
In Vivo Efficacy and Toxicity Studies (Xenograft Models)
Animal models, particularly xenografts in immunodeficient mice, are crucial for evaluating the in vivo anti-tumor activity and systemic toxicity of drug candidates.
Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. The test compounds are administered via a clinically relevant route (e.g., intraperitoneal, oral).
-
Efficacy Assessment: Tumor volume is measured regularly. The anti-tumor efficacy is often expressed as tumor growth inhibition.
-
Toxicity Assessment: Animal body weight, clinical signs of toxicity, and mortality are monitored throughout the study. At the end of the study, organs may be collected for histopathological analysis. The Lethal Dose 50 (LD50) can be determined in separate toxicity studies.
Discussion and Future Directions
The available data suggests that this compound derivatives can be highly potent anti-cancer agents. The dual mechanism of action observed for the derivative 11β—targeting both DNA and mitochondrial respiration—is a promising strategy for enhancing anti-cancer efficacy and potentially widening the therapeutic window.[1] The in vitro data indicates that some this compound derivatives have comparable or even superior potency to traditional agents like chlorambucil.[1][2]
However, a direct and comprehensive comparison of the therapeutic index of aniline mustards and traditional chemotherapy is hampered by the lack of head-to-head in vivo studies that report both efficacy (e.g., ED50) and toxicity (e.g., LD50 or TD50) in the same experimental model. The limited in vivo data for the novel this compound T1089 shows a higher LD50 compared to cyclophosphamide, suggesting potentially lower acute toxicity, but its anti-tumor efficacy in the tested model was limited at the administered dose.[3]
Future research should focus on conducting rigorous preclinical in vivo studies that directly compare the therapeutic index of promising this compound candidates with standard-of-care alkylating agents. Such studies are essential to validate the potential of these compounds to offer a safer and more effective treatment option for cancer patients. Further investigation into the molecular details of their dual-action mechanisms could also pave the way for the rational design of next-generation alkylating agents with an improved therapeutic profile.
References
- 1. Structure-activity relationship of aniline mustards acting against B-16 melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in antitumor aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of stable and potent antitumor agents, aniline nitrogen mustards linked to 9-anilinoacridines via a urea linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Genetics Analysis of an this compound Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tb-dry-sterile-solution.com [tb-dry-sterile-solution.com]
Independent Verification of Aniline Mustard's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of aniline mustard and other alkylating agents, supported by experimental data. We delve into the established DNA-damaging properties and explore a secondary mechanism involving mitochondrial dysfunction. Detailed experimental protocols are provided to facilitate independent verification.
Overview of this compound's Mechanism of Action
Aniline mustards are a class of alkylating agents historically recognized for their cytotoxicity through the formation of covalent adducts with DNA.[1][2] This DNA damage disrupts replication and transcription, ultimately leading to cell cycle arrest and apoptosis. However, recent evidence suggests a more complex mechanism of action for certain this compound derivatives, involving the induction of mitochondrial oxidative stress.[1]
This guide will compare this compound with other well-established alkylating and alkylating-like agents:
-
Chlorambucil: A conventional nitrogen mustard that primarily acts through DNA alkylation.[1]
-
Melphalan: An L-phenylalanine derivative of nitrogen mustard, also a DNA alkylating agent.[3][4]
-
Cisplatin: A platinum-based drug that forms DNA adducts, often categorized as an "alkylating-like" agent.[5]
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the available IC50 values for this compound and its comparators across various cancer cell lines. It is important to note that reported IC50 values can vary significantly between studies due to differences in experimental conditions.[5]
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | CHO-AA8 | 10.5 | [6] |
| UV4 | 0.33 | [6] | |
| Walker 256 (in vitro) | More potent than its glucuronide derivative | [7] | |
| This compound Derivative (11β) | LNCaP | Induces apoptosis at >5 µM | [1] |
| Aniline Derivative (ICD-85) | A549 | ~101 (22.23 µg/ml) | [8] |
| Chlorambucil | MCF-7 | 54 (for DNA synthesis inhibition) | [9] |
| MCF-7, MDA-MB-231 | >130 | [10] | |
| Melphalan | MCF-7 (wild-type) | Not specified, but resistance developed | [4] |
| THP1 | ~15 | [11] | |
| HL60 | ~25 | [11] | |
| RPMI8226 | ~40 | [11] | |
| Cisplatin | HeLa | 4.00 ± 0.47 | [12] |
| A549 | 12.74 ± 1.26 | [12] | |
| MCF-7 | 85 ± 8 | [13] | |
| HCT116 | Not specified | [14] | |
| LNCaP | Not specified | [15] |
Verification of the Dual Mechanism of Action
DNA Alkylation and Damage Response
Aniline mustards form adducts with DNA, preferentially at the N7 position of guanine or, in the case of some acridine-linked derivatives, at the N1 or N3 positions of adenine.[16] This damage triggers a DNA Damage Response (DDR).[17]
Signaling Pathway for this compound-Induced DNA Damage and Apoptosis
Mitochondrial Dysfunction and Oxidative Stress
A specific this compound derivative, 11β, has been shown to inhibit Complex I of the mitochondrial electron transport chain.[1] This leads to increased production of reactive oxygen species (ROS) and subsequent oxidative stress, contributing to apoptosis independently of direct DNA damage.[1]
Quantitative Effects of this compound (11β) on Mitochondrial Function
| Parameter | Condition | Result | Citation |
| Mitochondrial Respiration | 10 µM 11β on isolated mitochondria | 70 ± 5% decrease in oxygen consumption rate | [1] |
| ROS Production | 10 µM 11β on isolated mitochondria | 22 ± 6% increase in H₂O₂ production rate | [1] |
| 5 µM 11β on HeLa cells | Increased ROS detected within 30 minutes | [1] |
Experimental Workflow for Measuring Cellular ROS
Comparative Effects on Cell Cycle and Apoptosis
Alkylating agents typically induce cell cycle arrest, often at the G2/M phase, to allow for DNA repair.[17] If the damage is too severe, apoptosis is initiated.
Quantitative Cellular Responses to this compound and Derivatives
| Parameter | Cell Line | Treatment | Result | Citation |
| Cell Cycle Arrest | A549 | Aniline Derivative (PA) | G0/G1 phase increased from 66.71% to 83.80% | [18] |
| PC9 | Aniline Derivative (PA) | S and G2/M phases increased significantly | [18] | |
| Apoptosis | LNCaP | >5 µM this compound (11β) for 6h | Cleavage of PARP, Caspase-9, and Caspase-3 | [1] |
Experimental Protocols
DNA Adduct Analysis by Nuclear Magnetic Resonance (NMR)
-
Objective: To identify the specific sites of DNA alkylation by this compound.
-
Protocol:
-
React calf thymus DNA with the this compound compound.
-
Isolate the DNA adducts using preparative Thin Layer Chromatography (TLC).
-
Characterize the structure of the adducts using one-dimensional and two-dimensional NMR experiments. This protocol is adapted from a study on 9-anilinoacridine mustards.
-
Cytotoxicity Assay (CHO-AA8 and UV4 Cell Lines)
-
Objective: To determine the IC50 of this compound and compare its cytotoxicity in DNA repair-proficient (AA8) and repair-deficient (UV4) cell lines.
-
Protocol:
-
Seed CHO-AA8 and UV4 cells in 96-well plates.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or SRB assay.
-
Calculate IC50 values from the dose-response curves.
-
Mitochondrial Oxygen Consumption Assay
-
Objective: To measure the effect of this compound on the rate of oxygen consumption by isolated mitochondria or intact cells.
-
Protocol (for isolated mitochondria):
-
Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation.
-
Determine the protein concentration of the mitochondrial suspension.
-
Use a commercial oxygen consumption assay kit (e.g., Agilent MitoXpress Xtra or Abcam Extracellular Oxygen Consumption Assay).
-
Add the mitochondrial suspension, substrates (e.g., glutamate/malate for Complex I), and the test compound to a 96-well plate.
-
Measure the oxygen consumption rate over time using a fluorescence plate reader.
-
Cellular ROS Measurement using DCFDA/H2DCFDA
-
Objective: To quantify the intracellular production of ROS upon treatment with this compound.
-
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Treat cells with the test compound for the desired time.
-
Remove the treatment medium and load the cells with 20 µM H2DCFDA in a suitable buffer for 30-45 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity at an excitation/emission of approximately 485/535 nm.
-
Normalize the fluorescence readings to the cell number, which can be determined by a subsequent assay such as crystal violet or SRB.
-
Apoptosis Detection by Western Blot
-
Objective: To detect the cleavage of key apoptotic proteins (PARP and caspases) following treatment with this compound.
-
Protocol:
-
Treat cells with the test compound for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for cleaved PARP, cleaved caspase-3, and cleaved caspase-9.
-
Use an appropriate secondary antibody and detect the protein bands using a chemiluminescence-based method.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
-
Protocol:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubate for 15-30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The mechanism of action of this compound is multifaceted, involving both the classical pathway of DNA alkylation and, for some derivatives, a secondary pathway of mitochondrial-mediated oxidative stress. Independent verification of these mechanisms can be achieved through a combination of the experimental protocols detailed in this guide. By comparing the quantitative effects of this compound with those of other alkylating agents on cytotoxicity, DNA damage, mitochondrial function, cell cycle progression, and apoptosis, researchers can gain a more comprehensive understanding of its therapeutic potential and cellular effects. The provided data and protocols serve as a valuable resource for drug development professionals in the field of oncology.
References
- 1. Chemical Genetics Analysis of an this compound Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-directed alkylating agents. 1. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the reactivity of the mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cytotoxicity, DNA crosslinking ability and DNA sequence selectivity of the aniline mustards melphalan, chlorambucil and 4-[bis(2-chloroethyl)amino] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decreased melphalan accumulation in a human breast cancer cell line selected for resistance to melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxicity of this compound glucuronide alone or in a combination with glucose in Walker cells in culture and sarcoma-180 tumour bearing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolidase-activated prodrug for cancer chemotherapy cytotoxic activity of proline analogue of chlorambucil in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. cell lines ic50: Topics by Science.gov [science.gov]
- 15. Differences in sequence selectivity of DNA alkylation by isomeric intercalating aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for Aniline Mustard
For immediate reference, this document provides critical safety protocols and logistical plans for the handling and disposal of Aniline Mustard (N,N-bis(2-chloroethyl)aniline). This substance is a potent alkylating agent with significant health risks, including carcinogenicity and toxicity.[1] Strict adherence to the following procedures is mandatory for the safety of all laboratory personnel.
Hazard and Safety Information
This compound is classified as a hazardous substance. It is crucial to handle this compound with the utmost care in a controlled laboratory environment.
Table 1: Hazard and Precautionary Data for this compound
| Hazard Category | GHS Classification | Precautionary Measures |
| Health Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. Causes serious eye damage and may cause an allergic skin reaction. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Contaminated work clothing must not be allowed out of the workplace. Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Physical Hazards | Combustible liquid. | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| First Aid | If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. If on skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. If inhaled: Remove person to fresh air and keep comfortable for breathing. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | In case of exposure or concern, get medical advice/attention. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Storage | Store locked up. Store in a well-ventilated place. Keep container tightly closed. Keep cool. | |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in original containers. No mixing with other waste. Handle uncleaned containers like the product itself. |
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound.
Table 2: Required Personal Protective Equipment
| Body Part | Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile gloves may be sufficient for short-term use, but it is recommended to consult the glove manufacturer's resistance data. For extended contact, consider thicker, more resistant gloves. |
| Eyes/Face | Safety goggles and face shield | Wear tightly fitting safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Body | Laboratory coat | A buttoned, long-sleeved lab coat is required. For significant quantities or risk of splash, a chemically resistant apron or suit is recommended. |
| Respiratory | Respirator | All work with this compound should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure outside of a fume hood, a respirator with an appropriate cartridge for organic vapors should be used. Personnel must be fit-tested and trained in respirator use.[1][2] |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is critical.
Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Assess the Spill: For small spills (a few milliliters) that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are not comfortable with the cleanup, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before cleaning, don the full PPE as outlined in Table 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect Waste: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a decontamination solution (e.g., a soap and water solution), followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Procedures
Proper disposal of this compound and any contaminated materials is a legal and ethical requirement. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Waste Collection and Segregation:
-
Designated Waste Container: All waste contaminated with this compound (e.g., unused product, reaction mixtures, contaminated labware, PPE) must be collected in a clearly labeled, dedicated hazardous waste container.
-
Container Compatibility: The waste container must be made of a material compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound" or "N,N-bis(2-chloroethyl)aniline," and a clear description of the contents (e.g., "this compound in methanol," "Contaminated gloves").
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
Professional Disposal: All this compound waste must be disposed of through your institution's certified hazardous waste management program. Contact your EHS department to arrange for pickup and disposal.
Potential Chemical Neutralization Methods (For Research and Development Only)
The following information is provided for informational purposes and is based on the chemical degradation of related nitrogen mustard compounds. These are not validated protocols for the disposal of this compound and should not be attempted without thorough risk assessment, small-scale testing, and verification by qualified chemists in a controlled laboratory setting. The reactivity of this compound may differ from the compounds cited.
-
Oxidation with Peroxides: Studies on other nitrogen mustards (HN-1, -2, and -3) have shown that they can be oxidized by reagents like peracetic acid or hydrogen peroxide to form their corresponding N-oxides, which may be less toxic.[3] The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully optimized for this compound.
-
Degradation with Ferrate(VI): Research has indicated that ferrate(VI) can rapidly and completely degrade the nitrogen mustard HN3 under mildly acidic conditions (pH 3-6).[4] This method's applicability to this compound would require experimental validation.
-
Hydrolysis: Nitrogen mustards can undergo hydrolysis, which is accelerated under basic conditions. This process would likely convert the chloroethyl groups to hydroxyethyl groups, reducing the compound's alkylating activity. The rate and completeness of this reaction for this compound would need to be determined.
Any attempt to chemically neutralize this compound must be treated as a formal research and development project, with all necessary safety protocols and analytical verification of the degradation products.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe management and disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling Aniline Mustard
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Aniline Mustard (N,N-Bis(2-chloroethyl)aniline), a potent alkylating agent. The following procedures are designed to minimize risk and ensure a safe laboratory environment. Adherence to these guidelines is mandatory when working with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various tasks. It is critical to inspect all PPE for integrity before each use.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Tightly fitting safety goggles and a face shield | Double-gloving with butyl rubber or heavy-duty nitrile gloves.[1] | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes. | Work within a certified chemical fume hood. |
| Handling and in-vitro/in-vivo administration | Tightly fitting safety goggles and a face shield | Double-gloving with butyl rubber or heavy-duty nitrile gloves.[1] | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes. | Work within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2). |
| Spill Cleanup | Tightly fitting safety goggles and a face shield | Heavy-duty butyl rubber gloves over nitrile gloves. | Chemical-resistant disposable coveralls, shoe covers, and apron. | A full-face respirator with a combination organic vapor/HEPA cartridge may be required for large spills. |
| Waste Disposal | Tightly fitting safety goggles | Double-gloving with butyl rubber or heavy-duty nitrile gloves.[1] | Full-length lab coat with tight cuffs and closed-toe shoes. | Work within a certified chemical fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety. The following step-by-step protocols must be followed.
1. Receiving and Unpacking
-
Confirm the package integrity upon arrival.
-
Transport the unopened package to the designated laboratory area.
-
Don appropriate PPE (safety goggles, lab coat, and nitrile gloves) before opening the package inside a chemical fume hood.
-
Verify the contents and inspect the primary container for any damage or leaks.
-
If any damage is found, treat as a spill and follow the emergency procedures.
2. Storage
-
Store this compound in a designated, locked, and well-ventilated cabinet away from incompatible materials such as strong oxidizing agents and acids.
-
The storage area should be clearly labeled with "DANGER: HIGHLY TOXIC & CARCINOGENIC".
-
Keep the container tightly sealed and in secondary containment to prevent spills.
3. Weighing and Solution Preparation
-
All weighing and solution preparation must be conducted in a designated area within a certified chemical fume hood.[7]
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
-
Handle the solid compound with extreme care to avoid generating dust.
-
When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
4. Experimental Handling
-
Clearly demarcate the work area where this compound is being used with warning signs.
-
Ensure all manipulations are performed within a chemical fume hood or appropriate containment device.
-
Use disposable, plastic-backed absorbent pads to cover the work surface and contain any minor spills.
-
After use, decontaminate all non-disposable equipment and surfaces.
5. Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, trained personnel with appropriate PPE can proceed with cleanup. For large spills, evacuate the laboratory, close the doors, and contact the institution's emergency response team. |
Spill Cleanup Protocol
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE for spill cleanup as detailed in the table above.
-
Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite, sand) to prevent it from spreading.
-
Neutralization: Carefully cover the spill with a neutralizing agent such as sodium bicarbonate. Allow for sufficient contact time.
-
Absorption: Absorb the neutralized mixture with an inert absorbent material.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable decontamination solution (e.g., a 10% bleach solution followed by a water rinse, or a specialized decontamination solution). All materials used for decontamination must be disposed of as hazardous waste.
-
Doff PPE and Wash: Remove PPE in a designated area, placing disposable items in a hazardous waste container. Wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[8][9][10][11][12]
Waste Segregation and Collection:
-
Solid Waste: Contaminated PPE (gloves, lab coats, etc.), absorbent materials, and other solid materials should be collected in a clearly labeled, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled, and sealed waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be placed in a designated, puncture-resistant sharps container.
Waste Neutralization (if applicable and permitted by institutional policy):
-
Some protocols may involve the neutralization of dilute this compound solutions with an alkaline solution (e.g., sodium hydroxide) before collection. This should only be performed by trained personnel following a validated and approved institutional protocol.
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "HAZARDOUS WASTE," the chemical name "this compound," and the associated hazards (e.g., "Highly Toxic," "Carcinogen").
-
Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic.
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of any this compound-contaminated waste down the drain or in the regular trash.[9]
Workflow for this compound Spill Response
Caption: Workflow for responding to an this compound spill.
References
- 1. dhd2.org [dhd2.org]
- 2. Chemical Glove Resistance Guide | ABL Distribution [abldistribution.com.au]
- 3. cdn.mscdirect.com [cdn.mscdirect.com]
- 4. ehs.sfsu.edu [ehs.sfsu.edu]
- 5. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 6. ehs.sfsu.edu [ehs.sfsu.edu]
- 7. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
